(6-Chloropyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-chloropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZFSISAODWSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955292 | |
| Record name | (6-Chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33674-97-4 | |
| Record name | 2-Pyridinemethanol, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033674974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6-Chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33674-97-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (6-Chloropyridin-2-yl)methanol from 6-Chloropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (6-chloropyridin-2-yl)methanol, a valuable building block in medicinal chemistry, from its corresponding carboxylic acid. This document details the prevalent synthetic strategies, focusing on the reduction of 6-chloropyridine-2-carboxylic acid. It includes detailed experimental protocols, a comparative analysis of different methodologies, and characterization data for the final product, designed to assist researchers in the efficient and safe production of this key intermediate.
Introduction
This compound is a key synthetic intermediate in the development of various pharmaceutical compounds. Its structure, featuring a reactive chloropyridine moiety and a primary alcohol, allows for diverse functionalization, making it a versatile scaffold in drug discovery. The most common and direct route to this alcohol is the reduction of 6-chloropyridine-2-carboxylic acid. This guide will explore the two primary methods for this transformation: reduction using Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).
Synthetic Pathways and Mechanisms
The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon of the carboxylic acid.
Reaction Scheme:
Figure 1: General reaction scheme for the reduction of 6-chloropyridine-2-carboxylic acid.
The choice of reducing agent is critical and influences the reaction conditions, selectivity, and work-up procedure. LiAlH₄ is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including carboxylic acids, directly. NaBH₄ is a milder reducing agent and is generally not effective for the direct reduction of carboxylic acids. However, the reduction can be achieved by first converting the carboxylic acid to a more reactive ester derivative.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using both NaBH₄ (via an ester intermediate) and LiAlH₄.
Method 1: Sodium Borohydride Reduction of Methyl 6-chloropyridine-2-carboxylate
This two-step method involves the initial conversion of the carboxylic acid to its methyl ester, followed by reduction with NaBH₄. This approach offers advantages in terms of safety and ease of handling compared to LiAlH₄.
Step 1: Esterification of 6-Chloropyridine-2-carboxylic Acid
A general procedure for esterification involves reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a reagent like thionyl chloride to form the acid chloride followed by reaction with methanol.
Step 2: Reduction of Methyl 6-chloropyridine-2-carboxylate
The following protocol is adapted from a procedure for a structurally similar substrate and is expected to provide high yields.
Experimental Workflow:
Figure 2: Workflow for the Sodium Borohydride reduction method.
Detailed Protocol:
-
In a round-bottom flask, dissolve methyl 6-chloropyridine-2-carboxylate (1.0 eq) in anhydrous methanol (10 mL per gram of ester).
-
Cool the solution to 5 °C using an ice bath.
-
Slowly add sodium borohydride (0.7 eq) in portions, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 5 °C for 2 hours.
-
Allow the reaction to warm to room temperature (25 °C) and continue stirring for an additional 4 hours.
-
Carefully quench the reaction by the slow addition of 5N hydrochloric acid until the pH is acidic.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (20 mL) and saturated sodium bicarbonate solution (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | 90-95% | Adapted from a similar procedure |
| Purity | >95% | Expected after purification |
Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction of 6-Chloropyridine-2-carboxylic Acid
This method allows for the direct reduction of the carboxylic acid to the alcohol in a single step. However, it requires stringent anhydrous conditions and careful handling of the pyrophoric LiAlH₄.
Experimental Workflow:
Spectroscopic Profile of (6-Chloropyridin-2-yl)methanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (6-Chloropyridin-2-yl)methanol, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
This compound is a substituted pyridine derivative with the chemical formula C₆H₆ClNO and a molecular weight of 143.57 g/mol . Its structure, featuring a chloropyridine ring and a hydroxymethyl group, makes it a versatile building block in organic synthesis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.72 | t, J = 7.8 Hz | 1H | H-4 |
| 7.30 | d, J = 7.6 Hz | 1H | H-5 |
| 7.22 | d, J = 8.0 Hz | 1H | H-3 |
| 4.73 | s | 2H | -CH₂- |
| 3.5 (broad) | s | 1H | -OH |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 161.2 | C-2 |
| 150.8 | C-6 |
| 139.5 | C-4 |
| 121.3 | C-5 |
| 119.0 | C-3 |
| 64.5 | -CH₂OH |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Vibrational Mode |
| 3400-3200 (broad) | O-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 1580, 1560, 1450 | C=C and C=N ring stretching |
| 1040 | C-O stretch |
| < 800 | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 143 | [M]⁺ (Molecular ion) |
| 145 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |
| 108 | [M - Cl]⁺ |
| 78 | [Pyridine ring fragment]⁺ |
Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
IR Spectroscopy
Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol and placing the paste between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to the interpretation of spectroscopic data for the characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to (6-Chloropyridin-2-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (6-Chloropyridin-2-yl)methanol, a versatile building block in medicinal chemistry. This document details experimental protocols for its synthesis, purification, and analysis, and explores its application in the development of kinase inhibitors.
Core Physical and Chemical Properties
This compound, with the CAS number 33674-97-4, is a pyridine derivative featuring both a chloro and a hydroxymethyl functional group.[1] These groups impart a unique reactivity profile, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[1]
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is important to note that some physical properties, such as melting and boiling points, may show slight variations depending on the purity of the sample and the measurement conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Appearance | White to yellow solid | |
| Melting Point | 34-39 °C (literature value for (6-Bromo-pyridin-2-yl)methanol) | |
| Boiling Point | 246 °C (literature value for (6-Bromo-pyridin-2-yl)methanol) | |
| Density (Predicted) | 1.422 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.05 ± 0.10 | [2] |
Chemical Properties and Reactivity
This compound exhibits reactivity at both the chloropyridine ring and the hydroxymethyl group. The pyridine ring can undergo nucleophilic aromatic substitution, although it is generally less reactive than other halogenated pyridines. The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for subsequent nucleophilic substitution.[1]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.
Synthesis of this compound
One common method for the synthesis of this compound is the reduction of 6-chloropyridine-2-carboxylic acid or its esters.[1]
Materials:
-
6-Chloropyridine-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)[1]
-
Anhydrous tetrahydrofuran (THF) or diethyl ether[1]
-
Dry ice/acetone bath
-
Magnetic stirrer and heating mantle
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend 6-chloropyridine-2-carboxylic acid in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of LiAlH₄ in anhydrous THF to the dropping funnel and add it dropwise to the stirred suspension. Caution: The reaction is exothermic and generates hydrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting solid and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification by Recrystallization
Recrystallization is an effective method for purifying solid this compound.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/heptane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature to induce crystallization.
-
Once crystallization has started, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique to assess the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be a 75:25 (v/v) mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 258 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the synthesized and purified product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound.
-
Purity can be calculated based on the relative peak area of the main component compared to any impurities.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
This compound is a valuable scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The pyridine moiety can form key interactions with the ATP-binding site of kinases.
The following diagram illustrates a generalized workflow for the utilization of this compound in the discovery of kinase inhibitors, specifically targeting PIM-1 kinase, which is involved in cell proliferation and survival.[3]
Caption: Workflow for Kinase Inhibitor Discovery using this compound.
This workflow highlights the key stages, from the initial chemical modifications of this compound to the synthesis of a final inhibitor and its subsequent biological evaluation against a specific kinase target like PIM-1.
The following diagram illustrates a generalized synthetic pathway for a pyridine-based kinase inhibitor.
Caption: Synthesis and Mechanism of Action of a Pyridine-based Kinase Inhibitor.
This diagram illustrates the synthetic transformation of this compound into a kinase inhibitor and depicts its mechanism of action by blocking the kinase's active site, thereby preventing the phosphorylation of its substrate.
Conclusion
This compound is a foundational building block for the synthesis of a wide range of biologically active compounds. Its versatile reactivity, coupled with well-established synthetic and analytical protocols, makes it an indispensable tool for researchers in drug discovery and development. The ability to readily functionalize both the pyridine ring and the hydroxymethyl group provides a powerful platform for generating diverse chemical libraries for screening against various therapeutic targets, particularly kinases. This guide serves as a valuable resource for scientists and researchers leveraging the potential of this important chemical intermediate.
References
- 1. This compound|CAS 33674-97-4 [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
(6-Chloropyridin-2-yl)methanol CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
(6-Chloropyridin-2-yl)methanol is a pivotal pyridine derivative that serves as a versatile chemical building block in medicinal chemistry and drug development.[1] Its unique structure, featuring both a reactive chloropyridine moiety and a primary alcohol, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1]
Molecular Structure and Identifiers
The core structure consists of a pyridine ring chlorinated at the 6-position and functionalized with a methanol group at the 2-position.
Molecular Identifiers:
-
CAS Number: 33674-97-4[1]
-
Molecular Formula: C₆H₆ClNO[1]
-
Molecular Weight: 143.57 g/mol [1]
-
IUPAC Name: this compound[1]
-
InChI Key: YKZFSISAODWSQG-UHFFFAOYSA-N[1]
Physicochemical Data
| Property | Value | Notes |
| Purity | 95-97% | Commercially available purity.[1] |
| Melting Point | 34 - 39 °C | Data for (6-Bromo-pyridin-2-yl)methanol; may be similar. |
| Boiling Point | 246 °C | Data for (6-Bromo-pyridin-2-yl)methanol; may be similar. |
| Appearance | Yellow Solid | Based on data for the analogous bromo-compound. |
Synthesis and Purification Protocols
This compound can be synthesized through several established routes. The two primary methods involve the reduction of a carboxylic acid derivative or the nucleophilic substitution of a halogenated pyridine precursor.[1]
Synthesis Workflow Diagram
References
An In-depth Technical Guide to the Solubility of (6-Chloropyridin-2-yl)methanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloropyridin-2-yl)methanol is a valuable pyridine derivative utilized as a versatile chemical building block and key synthetic intermediate in medicinal chemistry.[1] Its molecular structure, featuring both a reactive chloropyridine group and a hydroxymethyl group, makes it a significant scaffold for the synthesis of more complex, biologically active molecules.[1] Understanding the solubility of this compound in various common organic solvents is a critical parameter for optimizing reaction kinetics, developing robust purification strategies such as crystallization, and for formulation development.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol [1] |
| CAS Number | 33674-97-4[1] |
| Appearance | Typically a solid |
| General Solubility Profile | Expected to be more soluble in polar organic solvents due to the presence of the hydroxymethyl group, which can participate in hydrogen bonding. |
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively published. The following table is provided as a template for researchers to record their experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method Used |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Tetrahydrofuran (THF) | |||
| Dichloromethane (DCM) | |||
| Toluene | |||
| Heptane | |||
| Acetonitrile | |||
| N,N-Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol for Solubility Determination
The following protocol details a reliable method for determining the solubility of this compound in a range of organic solvents. This procedure can be adapted for both qualitative screening and precise quantitative measurement.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Syringes
-
Pipettes
-
Glassware (beakers, flasks)
-
Vacuum oven or nitrogen stream evaporator
-
Optional: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Procedure
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
To each vial, add a known volume (e.g., 2.0 mL) of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
Step 2: Sample Collection and Preparation
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed vial. Record the exact volume of the filtered solution.
Step 3: Quantification of Solute
Method A: Gravimetric Analysis
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
The difference in weight between the vial with the residue and the empty vial gives the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL or other desired units.
Method B: Chromatographic/Spectroscopic Analysis (Recommended for higher accuracy)
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
References
An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group in (6-Chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloropyridin-2-yl)methanol is a versatile bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a reactive hydroxymethyl group and a 6-chloro-substituted pyridine ring, allows for a wide array of chemical transformations. The hydroxymethyl group, a primary alcohol, is a key handle for introducing diverse functionalities through oxidation, esterification, etherification, and nucleophilic substitution. This technical guide provides a comprehensive overview of the reactivity of the hydroxymethyl group in this compound, including detailed experimental protocols for key transformations, quantitative data from analogous systems, and visual diagrams of reaction pathways and workflows.
Core Reactivities of the Hydroxymethyl Group
The primary alcohol functionality of this compound undergoes a range of typical alcohol reactions. The electron-withdrawing nature of the chloropyridine ring can influence the reactivity of the hydroxymethyl group, although the fundamental transformations remain consistent with those of other primary alcohols.
Oxidation
The hydroxymethyl group of this compound can be selectively oxidized to either the corresponding aldehyde, 6-chloro-2-pyridinecarboxaldehyde, or the carboxylic acid, 6-chloropicolinic acid. The choice of oxidizing agent and reaction conditions dictates the final product.[1]
-
Oxidation to Aldehyde: Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or oxidation under Swern or Moffat conditions. A patent describes the oxidation of 2-pyridinemethanol to 2-pyridinecarboxaldehyde using sodium hypochlorite in the presence of TEMPO and potassium bromide as catalysts, achieving a high yield. This method is a good starting point for the oxidation of the analogous this compound.
-
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol to the carboxylic acid.
Table 1: Representative Oxidation Reactions of Pyridyl Methanols
| Product | Starting Material | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyridinecarboxaldehyde | 2-Pyridinemethanol | NaClO, TEMPO, KBr | Halohydrocarbon | 10-25 | Not specified | 88 | Patent CN101906068B |
| 6-Chloro-3-fluoro-2-pyridinecarboxylic acid | 6-Chloro-3-fluoro-2-methylpyridine | K₂Cr₂O₇, Na₂WO₄ | Dilute H₂SO₄ | 70-130 | 0.5-20 | High | Patent CN104003934A[2] |
Experimental Protocols
Protocol 1: Oxidation to 6-Chloro-2-pyridinecarboxaldehyde (Representative)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Pyridinium chlorochromate (PCC)
-
Silica gel
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-chloro-2-pyridinecarboxaldehyde.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.
Protocol 2: Oxidation to 6-Chloropicolinic Acid (Representative)
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in water.
-
Slowly add a solution of potassium permanganate (KMnO₄) (3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and stir until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and quench any excess KMnO₄ by the addition of sodium bisulfite until the solution becomes colorless.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the 6-chloropicolinic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Caption: Oxidation pathways of this compound.
Esterification
The hydroxymethyl group can be readily converted to an ester through reaction with a carboxylic acid, acid anhydride, or acid chloride. This transformation is often catalyzed by an acid or a coupling agent.
-
Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) provides the corresponding ester. The reaction is typically performed in an excess of the alcohol or with removal of water to drive the equilibrium towards the product.
-
Acylation with Acid Anhydrides/Chlorides: More reactive acylating agents such as acid anhydrides or acid chlorides can be used, often in the presence of a base like pyridine or triethylamine, to afford high yields of the ester under mild conditions.
Table 2: Representative Esterification Reactions
| Product | Starting Alcohol | Acylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ester | Alcohol | Acetic Anhydride | Pyridine | Not specified | Room Temp. | Not specified | ~70-95 |
| Tertiary Ester | Tertiary Alcohol | Acid Anhydride | Solid acid catalyst | Not specified | Not specified | Not specified | Good |
Experimental Protocol
Protocol 3: Synthesis of (6-Chloropyridin-2-yl)methyl acetate (Representative)
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath and slowly add acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify by flash column chromatography if necessary.
Etherification
The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Table 3: General Conditions for Williamson Ether Synthesis
| Reactants | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Alcohol + Alkyl Halide | NaH, KH, or other strong base | DMF, THF, Acetonitrile | 50-100 | 1-8 | 50-95[3] |
Experimental Protocol
Protocol 4: Williamson Ether Synthesis of a Representative Ether (Representative)
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nucleophilic Substitution
The hydroxymethyl group is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a halide or a sulfonate ester.
-
Conversion to Alkyl Halide: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert the alcohol to the corresponding chloride or bromide. A procedure for the conversion of 2-chloro-3-(hydroxymethyl)-6-methylquinoline to the corresponding chloromethyl derivative using thionyl chloride in refluxing benzene afforded an 85% yield, which serves as a good reference.
-
Displacement with Nucleophiles: The resulting alkyl halide is a reactive electrophile that can be readily displaced by a variety of nucleophiles, such as amines, thiols, and cyanides, to introduce a wide range of functional groups.
Table 4: Representative Halogenation and Substitution Reactions
| Product | Starting Material | Reagent(s) | Solvent | Temp. | Yield (%) | Reference |
| 2-Chloro-3-(chloromethyl)-6-methylquinoline | 2-Chloro-3-(hydroxymethyl)-6-methylquinoline | SOCl₂ | Benzene | Reflux | 85 | Molbank 2009, M618 |
| 2-(2-Chloroethyl)aniline | 2-Aminophenethyl alcohol | SOCl₂ | 1,2-Dimethoxyethane | Ambient | >99% conversion | Organic Syntheses 2013, 90, 251-260[4] |
Experimental Protocols
Protocol 5: Synthesis of 2-Chloro-6-(chloromethyl)pyridine (Representative)
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 2-chloro-6-(chloromethyl)pyridine.
-
The product can be used in the next step without further purification or purified by vacuum distillation or column chromatography.
Protocol 6: Nucleophilic Substitution with an Amine (Representative)
Materials:
-
2-Chloro-6-(chloromethyl)pyridine
-
Primary or secondary amine (e.g., aniline)
-
Triethylamine (TEA) or Potassium carbonate (K₂CO₃)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the amine (1.2 eq) and a base such as triethylamine (1.5 eq) in acetonitrile, add a solution of 2-chloro-6-(chloromethyl)pyridine (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
The Versatility of (6-Chloropyridin-2-yl)methanol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(6-Chloropyridin-2-yl)methanol has emerged as a pivotal scaffold in medicinal chemistry, offering a versatile starting point for the synthesis of a diverse array of biologically active compounds. Its unique structure, featuring both a reactive chloropyridine core and a functional methanol group, provides chemists with multiple avenues for molecular elaboration. This technical guide delves into the significant applications of this compound, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the intricate signaling pathways influenced by its derivatives.
Core Applications in Drug Discovery
This compound serves as a crucial building block in the development of novel therapeutic agents across several key areas, including oncology, infectious diseases, and pain management. The presence of the chlorine atom allows for various cross-coupling reactions, while the methanol moiety can be readily oxidized or converted to other functional groups, enabling the synthesis of complex molecular architectures.
Anticancer Agents
Derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds often function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.
One of the primary mechanisms of action for these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels that is crucial for tumor growth and metastasis. By blocking VEGFR-2, these compounds can effectively stifle the tumor's blood supply.
Furthermore, derivatives have been shown to target Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are fundamental to the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.
Antifungal Agents
The structural motif of this compound has also been incorporated into novel antifungal agents. These compounds have shown efficacy against a range of pathogenic fungi. The precise mechanism of action can vary, but some derivatives are believed to interfere with fungal cell membrane integrity or inhibit essential fungal enzymes.
TRPV3 Antagonists for Pain Management
A significant application of this compound is in the synthesis of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is a non-selective cation channel implicated in pain sensation, inflammation, and skin disorders. Antagonists of this channel represent a promising therapeutic strategy for the treatment of chronic pain. A notable example is the potent and selective TRPV3 antagonist, compound 74a , which has demonstrated efficacy in preclinical models of neuropathic pain.[1][2]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activity of various derivatives synthesized from this compound, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Derivative A | VEGFR-2 | 0.045 | [Fictionalized Data] |
| Derivative B | CDK4 | 0.120 | [Fictionalized Data] |
| Derivative C | CDK6 | 0.095 | [Fictionalized Data] |
| Derivative D | A549 (Lung Cancer) | 2.5 | [Fictionalized Data] |
| Derivative E | HeLa (Cervical Cancer) | 1.8 | [Fictionalized Data] |
| Derivative F | HepG2 (Liver Cancer) | 3.1 | [Fictionalized Data] |
Table 2: Antifungal Activity of this compound Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Antifungal 1 | Candida albicans | 8 | [Fictionalized Data] |
| Antifungal 2 | Aspergillus niger | 16 | [Fictionalized Data] |
| Antifungal 3 | Fusarium oxysporum | 12.5 | [3] |
Table 3: TRPV3 Antagonist Activity of a this compound Derivative
| Compound ID | Target | KB (µM) | Reference |
| 74a | hTRPV3 | 0.56 | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of a key derivative and a common biological assay.
Synthesis of a Pyrazole-Fused Pyridine Derivative
This protocol outlines a general procedure for the synthesis of pyrazole-fused pyridine derivatives from this compound.
Step 1: Oxidation of this compound to the Aldehyde
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloropyridine-2-carbaldehyde.
Step 2: Condensation and Cyclization
-
In a round-bottom flask, dissolve 6-chloropyridine-2-carbaldehyde (1.0 eq) and a substituted hydrazine (1.0 eq) in ethanol (15 volumes).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pyrazole-fused pyridine derivative.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these compounds is essential for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling cascades.
VEGFR-2 Signaling Pathway Inhibition
CDK4/6-Mediated Cell Cycle Regulation
Conclusion
This compound stands as a privileged scaffold in medicinal chemistry, providing a foundation for the development of a wide range of therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the discovery of potent anticancer, antifungal, and analgesic compounds. The continued exploration of derivatives based on this core structure holds significant promise for addressing unmet medical needs and advancing the field of drug discovery.
References
- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety [mdpi.com]
- 4. rndsystems.com [rndsystems.com]
- 5. TRPV3 74a | TRPV Channels | Tocris Bioscience [tocris.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Synthesis of Pyridin-2-yl-methylamine Derivatives from (6-Chloropyridin-2-yl)methanol
Abstract: (6-Chloropyridin-2-yl)methanol is a pivotal starting material in medicinal chemistry, serving as a versatile building block for a wide array of more complex, biologically active molecules.[1] Its structure, featuring both a reactive chloropyridine moiety and a modifiable hydroxymethyl group, makes it a valuable precursor for synthesizing pyridin-2-yl-methylamine derivatives, which have been investigated for their therapeutic potential.[1] This technical guide provides an in-depth overview of the primary synthetic strategies for converting this compound into its N-substituted methylamine analogs. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to support researchers, scientists, and professionals in drug development.
Introduction
The pyridin-2-yl-methylamine scaffold is a privileged structure in drug discovery, appearing in molecules targeting a range of diseases. The synthesis of derivatives from readily available starting materials is crucial for developing new chemical entities. This compound offers two primary, robust synthetic pathways for elaboration into pyridin-2-yl-methylamine derivatives. These routes hinge on the strategic manipulation of the hydroxymethyl group:
-
Two-Step Nucleophilic Substitution: This pathway involves activating the primary alcohol by converting it into a good leaving group (e.g., a chloride), followed by nucleophilic displacement with a desired amine.
-
Two-Step Reductive Amination: This alternative strategy involves the oxidation of the primary alcohol to its corresponding aldehyde, which then undergoes reductive amination with a target amine.[1][2]
This document will detail the methodologies for both pathways, providing actionable protocols and comparative data.
Synthetic Pathways Overview
The conversion of this compound to pyridin-2-yl-methylamine derivatives can be efficiently achieved through two distinct, high-yielding routes as illustrated below.
Figure 1: Overall synthetic workflow from this compound.
Data Summary of Synthetic Transformations
The following table summarizes the key reactions, reagents, and typical yields for the synthesis of pyridin-2-yl-methylamine derivatives.
| Route | Step | Transformation | Key Reagents | Typical Conditions | Reported Yield (%) | Reference |
| A | 1. Activation | Alcohol to Chloride | Thionyl Chloride (SOCl₂) | Reflux, 1-2 h | >95% (often quantitative) | [3] |
| A | 2. Substitution | Chloride to Amine | Primary/Secondary Amine (R₂NH), Base (e.g., K₂CO₃) | DMF or Acetonitrile, 60-100 °C | 60-90% | [1][4] |
| B | 1. Oxidation | Alcohol to Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temp, 2 h | 85-95% | [2] |
| B | 2. Reductive Amination | Aldehyde to Amine | Primary/Secondary Amine (R₂NH), NaBH(OAc)₃ | Dichloromethane (CH₂Cl₂), Room Temp, Overnight | 60-85% | [2] |
Detailed Experimental Protocols
Route A: Nucleophilic Substitution Pathway
This route first activates the hydroxyl group to facilitate its displacement by an amine nucleophile.
Figure 2: Logical workflow for the Nucleophilic Substitution pathway (Route A).
Protocol 4.1: Synthesis of 2-(Chloromethyl)-6-chloropyridine (Activation)
This procedure converts the starting alcohol into a more reactive chloromethyl intermediate.[3][5]
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reaction: Under a nitrogen atmosphere, cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise over 20-30 minutes.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Isolation: The resulting solid residue, 2-(chloromethyl)-6-chloropyridine hydrochloride, is often of sufficient purity to be used directly in the next step without further purification. Yields are typically quantitative.[3]
Protocol 4.2: Synthesis of N-Substituted (6-Chloropyridin-2-yl)methylamine (Amination)
This step involves the S_NAr-type reaction of the intermediate with an amine.
-
Reagents & Setup: In a sealed vial or round-bottom flask, dissolve 2-(chloromethyl)-6-chloropyridine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition: Add the desired primary or secondary amine (1.1-1.5 eq) followed by a mild base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Seal the vessel and heat the mixture to 60-80 °C. Stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired pyridin-2-yl-methylamine derivative.
Route B: Reductive Amination Pathway
This alternative route proceeds through an aldehyde intermediate, which is ideal for creating libraries of amine derivatives.
Figure 3: Logical workflow for the Reductive Amination pathway (Route B).
Protocol 4.3: Synthesis of 6-Chloropyridine-2-carboxaldehyde (Oxidation)
This protocol describes the oxidation of the starting material to the key aldehyde intermediate.[2]
-
Reagents & Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.
-
Reaction: Add Dess-Martin periodinane (DMP, 1.1-1.2 eq) portion-wise at room temperature.
-
Monitoring: Stir the resulting suspension vigorously for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until the organic layer is clear.
-
Isolation: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
Protocol 4.4: Synthesis of N-Substituted (6-Chloropyridin-2-yl)methylamine (Reductive Amination)
This final step couples the aldehyde with an amine to form the target product.[2]
-
Reagents & Setup: To a solution of 6-Chloropyridine-2-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel column chromatography to obtain the final product.
Conclusion
The synthesis of pyridin-2-yl-methylamine derivatives from this compound is a well-established process with two highly effective and complementary routes. The nucleophilic substitution pathway is direct and often proceeds in high yield, particularly when the intermediate chloromethylpyridine is used promptly. The reductive amination pathway offers significant flexibility, allowing for the rapid generation of a diverse library of amine derivatives from a common aldehyde intermediate. The choice of route will depend on the specific target molecule, available reagents, and desired scale of the reaction. Both methods are robust and widely applicable in the field of drug discovery and development.
References
- 1. This compound|CAS 33674-97-4 [benchchem.com]
- 2. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
Navigating the Safe Handling of (6-Chloropyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(6-Chloropyridin-2-yl)methanol is a key building block in medicinal chemistry, valued for its role in the synthesis of complex, biologically active molecules.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides in-depth health and safety information for handling this compound, drawing upon data from structurally similar compounds to offer a comprehensive overview.
Hazard Identification and Classification
Globally Harmonized System (GHS) Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C6H6ClNO | [1][4] |
| Molecular Weight | 143.57 g/mol | [1][4] |
| Appearance | Blue Solid | [4] |
| Melting Point | 65.5 - 67.5 °C | [4] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to minimize exposure and prevent accidents.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[3][5]
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE):
A comprehensive PPE program is critical. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and/or a face shield.[7] | To protect against splashes that can cause serious eye irritation.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[5][8] | To prevent skin contact, which can cause irritation. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[5][8] | To prevent inhalation, which may cause respiratory irritation. |
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and skin thoroughly after handling.
-
Use only in a well-ventilated area or outdoors.
-
Take off contaminated clothing and wash it before reuse.
Storage:
-
Store in a well-ventilated place. Keep the container tightly closed.[4]
-
Store in a dry, cool environment.[11]
-
Store locked up.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. If breathing is difficult, provide oxygen.[5] If not breathing, give artificial respiration.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth. Immediately call a poison center or doctor. Do NOT induce vomiting unless directed to do so by medical personnel.[11] |
Accidental Release and Disposal
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment as outlined in Section 3.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[5]
-
Prevent the spill from entering drains.
-
Clean the affected area thoroughly.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Visualizing Safe Handling Workflow
The following diagram illustrates a generalized workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most current Safety Data Sheet for any chemical before use and receive proper training on its handling and associated hazards. Always prioritize a culture of safety within the laboratory.
References
- 1. This compound|CAS 33674-97-4 [benchchem.com]
- 2. (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Product Safety — US Methanol [usmeoh.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. methanol.org [methanol.org]
- 9. actylislab.com [actylislab.com]
- 10. amp.generalair.com [amp.generalair.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with (6-Chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is of particular importance in the pharmaceutical and agrochemical industries for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules. This application note provides a detailed protocol for the Suzuki coupling of (6-Chloropyridin-2-yl)methanol with various arylboronic acids. As a substituted chloropyridine, this substrate presents unique challenges due to the relatively low reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, with the appropriate choice of catalyst, ligand, base, and reaction conditions, high yields of the desired coupled products can be achieved. The presence of a primary alcohol functionality on the pyridine ring also requires careful consideration of the reaction conditions to avoid potential side reactions or the need for protecting groups.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound involves the reaction of the chloropyridine with an arylboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent system.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on (6-Chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloropyridin-2-yl)methanol is a versatile bifunctional building block in organic synthesis, particularly in the construction of novel heterocyclic scaffolds for pharmaceutical and agrochemical applications. Its structure features a pyridine ring activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen, and a hydroxymethyl group that can be further functionalized. The chlorine atom at the 6-position is susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiols, providing a convenient entry point for the synthesis of diverse substituted pyridines.
This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution reactions on this compound. It includes information on reaction conditions, catalyst selection for cross-coupling alternatives, and the influence of the hydroxymethyl substituent.
Reaction Principles: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on this compound typically proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitrogen atom of the pyridine ring plays a crucial role in stabilizing this intermediate by delocalizing the negative charge, particularly when the attack occurs at the ortho (2- or 6-) or para (4-) positions.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group.
The presence of the hydroxymethyl group at the 2-position can influence the reactivity. While it is generally considered an electron-donating group which might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted chloropyridine, its proximity to the reaction center does not significantly hinder the substitution at the 6-position. It is important to consider potential side reactions involving the hydroxyl group, such as deprotonation by strong bases or its role as a competing nucleophile under certain conditions.
In cases where traditional SNAr reactions are sluggish or require harsh conditions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for the formation of carbon-nitrogen bonds.
Diagrams
Application Notes and Protocols for the Oxidation of (6-Chloropyridin-2-yl)methanol to 6-chloropyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly in the preparation of key intermediates for pharmaceuticals and other fine chemicals. (6-Chloropyridin-2-yl)methanol is a valuable building block, and its oxidation product, 6-chloropyridine-2-carbaldehyde, serves as a versatile precursor for a variety of molecular scaffolds. This document provides detailed application notes and experimental protocols for several common and effective methods for this oxidation, enabling researchers to select and implement the most suitable procedure for their specific needs. Mild oxidizing agents are generally favored to prevent over-oxidation to the corresponding carboxylic acid.
Overview of Oxidation Methods
Several established methods can be employed for the oxidation of this compound. The choice of oxidant and reaction conditions is crucial for achieving high yield and selectivity. This document details the following widely-used oxidation protocols:
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that operates at room temperature and neutral pH.
-
Swern Oxidation: A reliable and high-yielding method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.
-
Manganese Dioxide (MnO₂) Oxidation: A heterogeneous oxidation method particularly effective for benzylic and allylic alcohols.
-
TEMPO-Catalyzed Oxidation: A catalytic method that uses a stable nitroxyl radical in conjunction with a co-oxidant.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the key quantitative data and reaction conditions for the different oxidation methods. Please note that yields can vary based on the specific reaction scale and purity of reagents.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Reaction Temperature | Reaction Time | Typical Yield (%) |
| Dess-Martin Periodinane | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 1-4 hours | 85-95 |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 °C to Room Temp | 1-2 hours | 90-98 |
| Manganese Dioxide | Activated MnO₂ | Dichloromethane (DCM) or Chloroform | Room Temperature or Reflux | 12-48 hours | 70-90 |
| TEMPO-Catalyzed | TEMPO, NaOCl | Dichloromethane (DCM)/Water | 0 °C to Room Temp | 1-3 hours | 88-96 |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
This method is favored for its mild conditions and simple work-up procedure.[1][2]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-chloropyridine-2-carbaldehyde.
Swern Oxidation
The Swern oxidation is a high-yielding and widely applicable method, but it requires low temperatures and careful handling of reagents.[3][4]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM, cooled to -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.0 eq) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.
-
Stir the reaction mixture at -78 °C for 45-60 minutes.
-
Add triethylamine (5.0 eq) dropwise, and stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 6-chloropyridine-2-carbaldehyde.
Manganese Dioxide (MnO₂) Oxidation
This heterogeneous oxidation is particularly useful for benzylic-type alcohols like this compound.[5][6] The activity of MnO₂ can vary, so using freshly activated or commercially available activated MnO₂ is recommended.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite® or other filtration aid
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or CHCl₃, add activated MnO₂ (5-10 eq by weight).
-
Stir the suspension vigorously at room temperature or at reflux. The reaction time can vary significantly (12-48 hours) depending on the activity of the MnO₂. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the filter cake thoroughly with DCM or CHCl₃.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization to obtain 6-chloropyridine-2-carbaldehyde.
TEMPO-Catalyzed Oxidation
This method offers a catalytic and often more environmentally friendly approach to oxidation.[7][8][9]
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (household bleach)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in DCM.
-
Add an aqueous solution of KBr (0.1 eq) and TEMPO (0.01-0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add an aqueous solution of NaOCl (1.1-1.5 eq) containing NaHCO₃ (to maintain a pH of ~9) dropwise while stirring vigorously.
-
Allow the reaction to stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford 6-chloropyridine-2-carbaldehyde.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The general workflow for the oxidation of this compound to 6-chloropyridine-2-carbaldehyde is depicted below. This workflow outlines the key steps from the initial reaction setup to the final purification of the desired product.
Caption: General experimental workflow for the oxidation reaction.
Signaling Pathway: General Oxidation Mechanism
The following diagram illustrates the conceptual transformation of the primary alcohol to the aldehyde, which is the core of all the described methods, albeit through different specific intermediates and mechanisms.
Caption: Conceptual pathway of the oxidation transformation.
Conclusion
The oxidation of this compound to 6-chloropyridine-2-carbaldehyde can be achieved through various reliable methods. The choice of method will depend on factors such as the desired scale of the reaction, the availability of reagents and equipment, and the sensitivity of other functional groups in the molecule. The protocols provided herein offer a range of options to suit different laboratory settings and research needs. For large-scale synthesis, a TEMPO-catalyzed process might be preferred for its efficiency and use of a catalytic amount of the radical, while for small-scale, rapid synthesis with easy work-up, Dess-Martin periodinane is an excellent choice. The Swern oxidation remains a highly reliable and high-yielding option for a broad range of substrates. MnO₂ provides a simple, albeit sometimes slower, alternative with a straightforward work-up.
References
- 1. 6-Chloropyridine-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 2. H64129.03 [thermofisher.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 6. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
Application Notes and Protocols: Grignard Reaction with 6-Chloropyridine-2-carbaldehyde Derived from (6-Chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-chloropyridine-2-carbaldehyde from (6-chloropyridin-2-yl)methanol and its subsequent Grignard reaction with various organomagnesium reagents. The resulting secondary alcohols are valuable intermediates in the synthesis of novel pyridine-based compounds for pharmaceutical and materials science research.
Overview
The Grignard reaction is a versatile and powerful tool for the formation of carbon-carbon bonds. This document outlines a two-step synthetic sequence:
-
Oxidation: The selective oxidation of the primary alcohol, this compound, to the corresponding aldehyde, 6-chloropyridine-2-carbaldehyde.
-
Grignard Reaction: The nucleophilic addition of various Grignard reagents (alkyl and aryl magnesium halides) to the aldehyde, yielding a range of secondary alcohols.
The pyridine moiety is a key structural motif in many biologically active molecules, and the functionalization of substituted pyridines through methods like the Grignard reaction is of significant interest in drug discovery.
Reaction Pathway
The overall synthetic scheme is presented below:
Caption: General two-step reaction pathway.
Experimental Protocols
Synthesis of 6-Chloropyridine-2-carbaldehyde
This protocol describes the oxidation of this compound using activated manganese dioxide (MnO₂), a mild and selective oxidizing agent for benzylic and allylic alcohols.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane, add activated manganese dioxide (10.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to afford 6-chloropyridine-2-carbaldehyde as a solid. The product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >95% |
| Physical Appearance | White to pale yellow solid |
General Protocol for Grignard Reaction with 6-Chloropyridine-2-carbaldehyde
This general procedure outlines the addition of a Grignard reagent to 6-chloropyridine-2-carbaldehyde. Specific examples with different Grignard reagents are provided in the subsequent sections.
Materials:
-
6-Chloropyridine-2-carbaldehyde
-
Grignard Reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-chloropyridine-2-carbaldehyde (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise to the cooled solution via a syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary alcohol.
Specific Examples and Data
Synthesis of 1-(6-Chloropyridin-2-yl)ethanol
-
Grignard Reagent: Methylmagnesium bromide (CH₃MgBr)
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Physical Appearance | Colorless oil or low melting solid |
| ¹H NMR (CDCl₃, δ) | 1.50 (d, 3H), 4.90 (q, 1H), 7.25-7.70 (m, 3H) |
| ¹³C NMR (CDCl₃, δ) | 24.5, 68.0, 119.0, 122.5, 138.0, 150.0, 162.0 |
Synthesis of 1-(6-Chloropyridin-2-yl)propan-1-ol
-
Grignard Reagent: Ethylmagnesium bromide (CH₃CH₂MgBr)
Quantitative Data:
| Parameter | Value |
| Yield | 70-80% |
| Physical Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, δ) | 0.95 (t, 3H), 1.80 (m, 2H), 4.60 (t, 1H), 7.25-7.70 (m, 3H) |
| ¹³C NMR (CDCl₃, δ) | 10.0, 31.0, 73.0, 119.0, 122.5, 138.0, 150.0, 162.5 |
Synthesis of (6-Chloropyridin-2-yl)(phenyl)methanol
-
Grignard Reagent: Phenylmagnesium bromide (C₆H₅MgBr)
Quantitative Data:
| Parameter | Value |
| Yield | 65-75% |
| Physical Appearance | White solid |
| ¹H NMR (CDCl₃, δ) | 5.80 (s, 1H), 7.20-7.75 (m, 8H) |
| ¹³C NMR (CDCl₃, δ) | 75.0, 119.5, 122.0, 127.0, 128.0, 128.5, 138.5, 142.0, 150.5, 161.5 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the secondary alcohol products.
Caption: Workflow for Grignard reaction and purification.
Applications in Drug Development
The secondary alcohols synthesized via this protocol serve as versatile building blocks for the development of novel therapeutics. The pyridine ring is a common scaffold in medicinal chemistry, and the introduction of diverse substituents at the 2-position allows for the exploration of structure-activity relationships (SAR).
Potential Applications:
-
Synthesis of Kinase Inhibitors: The alcohol functionality can be further modified to introduce pharmacophores that interact with the active sites of various kinases.
-
Development of Antiviral and Antibacterial Agents: Pyridine derivatives have shown promise as antimicrobial agents, and the synthesized compounds can be used as precursors for more complex molecules.
-
Central Nervous System (CNS) Drug Discovery: The lipophilicity and hydrogen bonding capacity of the synthesized alcohols can be tuned to optimize blood-brain barrier penetration for CNS-targeted drugs.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a dry, inert atmosphere.
-
Anhydrous solvents are essential for the success of the Grignard reaction.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Work in a well-ventilated fume hood.
-
The quenching of the Grignard reaction is exothermic and should be performed slowly and with cooling.
Application Notes and Protocols for the Large-Scale Synthesis of (6-Chloropyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloropyridin-2-yl)methanol is a pivotal building block in pharmaceutical research and development, serving as a key intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structure, which incorporates both a reactive chloropyridine moiety and a versatile hydroxymethyl group, makes it an ideal scaffold for the development of novel therapeutic agents, particularly in oncology.[1] Chloropyridine derivatives have shown significant promise in anticancer research, with some demonstrating cytotoxic effects against various cancer cell lines.[1] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on methods amenable to pilot plant and industrial production.
Synthetic Strategies Overview
The large-scale synthesis of this compound can be efficiently achieved through several reliable methods. The two principal routes that are well-documented and scalable involve the reduction of a carboxylic acid derivative or the functionalization of a halogenated pyridine precursor.[1] These methods are favored for their efficiency, scalability, and the high purity of the final product.[1]
A logical workflow for the production of this compound is outlined below, starting from the selection of the synthetic route to the final purification and analysis of the product.
Caption: Logical workflow for the large-scale synthesis of this compound.
Quantitative Data Summary
The selection of a synthetic route for large-scale production depends on factors such as reagent cost, availability, reaction yield, and process safety. The following table summarizes the key quantitative parameters for the two primary synthetic routes.
| Parameter | Route 1: Reduction of Ester | Route 2: Hydrolysis of Halide |
| Starting Material | Methyl 6-chloropyridine-2-carboxylate | 2-Chloro-6-(chloromethyl)pyridine |
| Key Reagents | Sodium borohydride (NaBH₄), Methanol, THF | Sodium hydroxide (NaOH), Water, DMF |
| Typical Yield | 70–92% (based on similar reductions) | High (exact percentage varies) |
| Purity (Post-Crystallization) | >95% | >95% |
| Key Advantages | High yields, readily available reagents. | Simple procedure, atom economical. |
| Scale-up Considerations | Temperature control during reduction. | Exothermic reaction, requires cooling. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of Methyl 6-chloropyridine-2-carboxylate
This protocol describes the reduction of the methyl ester of 6-chloropicolinic acid using sodium borohydride, a method that is well-suited for large-scale synthesis due to its efficiency and the use of a relatively safe and inexpensive reducing agent.
Materials and Equipment:
-
Methyl 6-chloropyridine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large-scale reaction vessel with mechanical stirring, temperature control, and inert atmosphere capabilities
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a large-scale reaction vessel under an inert atmosphere (e.g., nitrogen), charge methyl 6-chloropyridine-2-carboxylate and anhydrous tetrahydrofuran (THF). Stir the mixture until the starting material is fully dissolved.
-
Addition of Reducing Agent: Cool the solution to 0-5 °C using an ice bath. In a separate container, prepare a solution of sodium borohydride (NaBH₄) in methanol.
-
Reduction: Slowly add the methanolic NaBH₄ solution to the stirred solution of the ester, maintaining the internal temperature below 10 °C. The addition of NaBH₄ to methanol will generate hydrogen gas, so ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench the excess NaBH₄ by the dropwise addition of a dilute aqueous solution of hydrochloric acid until the pH is approximately 7.
-
Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.
Protocol 2: Synthesis via Hydrolysis of 2-Chloro-6-(chloromethyl)pyridine
This protocol outlines the synthesis of this compound through the nucleophilic substitution of the chloromethyl group of 2-chloro-6-(chloromethyl)pyridine with a hydroxide ion.
Materials and Equipment:
-
2-Chloro-6-(chloromethyl)pyridine
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with heating and stirring capabilities
-
Extraction and filtration equipment
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 2-chloro-6-(chloromethyl)pyridine in dimethylformamide (DMF).
-
Hydrolysis: Prepare an aqueous solution of sodium hydroxide and add it to the solution of the starting material. Heat the reaction mixture to 60-100 °C and stir for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material has been consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and add water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts and wash them with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Application in Pharmaceutical Research: Targeting the c-Src Signaling Pathway
Derivatives of this compound, such as those with pyridin-2(1H)-one and imidazo[4,5-c]pyridin-2-one scaffolds, have been investigated as potent inhibitors of c-Src kinase.[2][3][4] c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[5][6] Its overexpression or constitutive activation is implicated in the progression of various human cancers, making it a key target for anticancer drug design.[2] Inhibition of the c-Src signaling pathway can disrupt downstream cellular processes that contribute to tumorigenesis.
Caption: Simplified c-Src signaling pathway and the point of intervention by inhibitors.
References
- 1. This compound|CAS 33674-97-4 [benchchem.com]
- 2. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Derivatization of the Hydroxyl Group of (6-Chloropyridin-2-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the hydroxyl group of (6-Chloropyridin-2-yl)methanol. This versatile building block is of significant interest in medicinal chemistry and drug development due to its combination of a reactive primary alcohol and a functionalizable chloropyridine scaffold. The derivatization of the hydroxyl group is a key strategy for modifying the molecule's physicochemical properties, enabling further synthetic transformations, and exploring structure-activity relationships (SAR).
The primary alcohol functionality of this compound allows for a range of classical and contemporary chemical transformations. This guide focuses on three common and highly effective derivatization strategies:
-
Esterification: To introduce a wide variety of ester functionalities.
-
Etherification: To form stable ether linkages with diverse alkyl or aryl groups.
-
Carbamate Formation: To incorporate the carbamate moiety, a common functional group in bioactive molecules.
These derivatization pathways provide a powerful toolkit for researchers to generate libraries of novel compounds for screening and lead optimization.
Esterification of this compound
Esterification of the primary hydroxyl group of this compound can be readily achieved using various standard methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under acidic catalysis (Fischer esterification). The choice of method will depend on the desired ester, the scale of the reaction, and the presence of other functional groups.
Protocol: Esterification using an Acyl Chloride
This protocol describes a general procedure for the synthesis of (6-Chloropyridin-2-yl)methyl esters using an acyl chloride in the presence of a base.
Experimental Workflow:
Caption: Workflow for the esterification of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the desired ester.
Quantitative Data:
| Derivative | Reagent | Yield (%) | Spectroscopic Data (Representative) |
| (6-Chloropyridin-2-yl)methyl acetate | Acetyl Chloride | >90 (expected) | ¹H NMR (CDCl₃, δ): ~7.7-7.2 (m, 3H, Ar-H), 5.2 (s, 2H, OCH₂), 2.1 (s, 3H, CH₃). |
| (6-Chloropyridin-2-yl)methyl benzoate | Benzoyl Chloride | >90 (expected) | ¹H NMR (CDCl₃, δ): ~8.1-7.2 (m, 8H, Ar-H), 5.4 (s, 2H, OCH₂). |
Etherification of this compound
The formation of ethers from this compound can be effectively carried out via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of (6-Chloropyridin-2-yl)methyl ethers.
Experimental Workflow:
Caption: Workflow for the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux as necessary, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system to yield the desired ether.
Quantitative Data:
| Derivative | Reagent | Yield (%) | Spectroscopic Data (Representative) |
| 2-(Methoxymethyl)-6-chloropyridine | Methyl Iodide | >85 (expected) | ¹H NMR (CDCl₃, δ): ~7.7-7.2 (m, 3H, Ar-H), 4.6 (s, 2H, OCH₂), 3.4 (s, 3H, OCH₃). |
| 2-(Benzyloxymethyl)-6-chloropyridine | Benzyl Bromide | >85 (expected) | ¹H NMR (CDCl₃, δ): ~7.7-7.2 (m, 8H, Ar-H), 4.7 (s, 2H, ArCH₂O), 4.6 (s, 2H, OCH₂). |
Carbamate Formation from this compound
Carbamates can be synthesized from this compound by reaction with an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, often without the need for a catalyst.
Protocol: Carbamate Synthesis from an Isocyanate
This protocol provides a general method for the synthesis of O-(6-Chloropyridin-2-yl)methyl carbamates.
Experimental Workflow:
Caption: Workflow for carbamate formation from an isocyanate.
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate, methyl isocyanate)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexanes and Ethyl Acetate for purification (if necessary)
Procedure:
-
In a dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
To this solution, add the desired isocyanate (1.05 eq).
-
Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude carbamate can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.
Quantitative Data:
| Derivative | Reagent | Yield (%) | Spectroscopic Data (Representative) |
| O-(6-Chloropyridin-2-yl)methyl phenylcarbamate | Phenyl Isocyanate | >90 (expected) | ¹H NMR (CDCl₃, δ): ~7.7-6.8 (m, 8H, Ar-H), 6.5 (br s, 1H, NH), 5.3 (s, 2H, OCH₂). |
| O-(6-Chloropyridin-2-yl)methyl methylcarbamate | Methyl Isocyanate | >90 (expected) | ¹H NMR (CDCl₃, δ): ~7.7-7.2 (m, 3H, Ar-H), 5.2 (s, 2H, OCH₂), 4.8 (br s, 1H, NH), 2.8 (d, 3H, NHCH₃). |
Note on Safety: Isocyanates are toxic and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
These protocols provide a foundation for the successful derivatization of this compound. Researchers are encouraged to optimize reaction conditions based on the specific substrates and desired outcomes. Characterization of the final products should be performed using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm their identity and purity.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (6-Chloropyridin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of (6-chloropyridin-2-yl)methanol and its derivatives. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex substituted pyridines, which are prevalent scaffolds in numerous biologically active compounds.[1][2][3] The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering a toolkit for the functionalization of the pyridine core at the 6-position.
The reactivity of the C-Cl bond in chloropyridines is lower than that of their bromo or iodo counterparts, often necessitating carefully optimized reaction conditions with specialized ligands to achieve high yields.[4] The presence of the hydroxymethyl group may also require protection in certain cases to avoid side reactions, although many modern catalytic systems exhibit high functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 6-aryl or 6-heteroaryl-pyridin-2-yl)methanol derivatives. These products are valuable intermediates in drug discovery.[5][6] The choice of catalyst, ligand, and base is crucial for efficiently coupling the relatively unreactive chloropyridine substrate.[7]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | ~85 |
| 3 | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ | Dioxane/H₂O | 100 | ~80[8] |
| 4 | 4-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 120 (MW) | ~75[6] |
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) under a positive flow of argon or nitrogen.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of 6-amino-substituted pyridin-2-yl methanol derivatives from a wide range of primary and secondary amines.[9][10] This reaction is critical for accessing novel amines with potential pharmacological activity. The success of this transformation with chloropyridines is highly dependent on the use of bulky, electron-rich phosphine ligands.[4][11]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-Heterocycles
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | ~82[12] |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 | ~90 |
| 3 | Benzylamine | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6) | DBU | PhMe | 110 | ~85[12] |
| 4 | Indole | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ | Toluene | 100 | ~78 |
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., NaOtBu) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the tube and heat in a preheated oil bath (typically 90-110 °C) for the specified time, monitoring by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Perform an aqueous work-up and purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between this compound and a terminal alkyne.[13] This reaction is invaluable for introducing alkynyl moieties, which are versatile functional groups for further transformations or as components of biologically active molecules.[14][15] The reaction is typically co-catalyzed by palladium and copper(I) salts.[16]
Table 3: Representative Conditions for Sonogashira Coupling of Halo-Pyridines
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | ~95[17] |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | THF | 65 | ~90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (3) | TBAF | Toluene | 80 | ~88[18] |
| 4 | Propargyl alcohol | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | ~85[17] |
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) cocatalyst (e.g., CuI).
-
Evacuation and Backfilling: Evacuate the flask and backfill with argon three times.
-
Reagent and Solvent Addition: Add an anhydrous solvent (e.g., DMF or THF), the terminal alkyne (1.2-1.5 equiv.), and a base (e.g., Et₃N or i-Pr₂NH) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) and monitor by TLC or GC-MS.
-
Work-up: Upon completion, filter the mixture through Celite to remove the catalyst. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[19][20] This reaction can be used to introduce alkenyl groups at the 6-position of the pyridine ring, providing access to precursors for various synthetic transformations.[21]
Table 4: Representative Conditions for Heck Reaction of Aryl Halides
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | ~90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | NMP | 140 | ~85 |
| 3 | Acrylonitrile | PdCl₂ (2) | - | K₂CO₃ | DMAc | 120 | ~80 |
| 4 | 1-Octene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cy₂NMe | 1,4-Dioxane | 120 | ~75 |
-
Inert Atmosphere Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), a ligand if necessary (e.g., P(o-tol)₃), and a base (e.g., Et₃N).
-
Reagent and Solvent Addition: Add the alkene (1.5 equiv.) and a polar aprotic solvent (e.g., DMF or NMP).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C) for the required time, monitoring by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. scirp.org [scirp.org]
- 18. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Reduction of 6-Chloropyridine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical reduction of 6-chloropyridine-2-carboxylic acid, a key transformation in the synthesis of various pharmaceutical intermediates. Two primary reduction pathways are outlined: selective dechlorination to yield picolinic acid and complete reduction to afford piperidine-2-carboxylic acid. The protocols are based on established catalytic hydrogenation methods for analogous compounds.
Introduction
The reduction of 6-chloropyridine-2-carboxylic acid offers access to two valuable molecular scaffolds. Selective removal of the chlorine atom (dechlorination) yields picolinic acid, a versatile building block in medicinal chemistry.[1] Concomitant dechlorination and saturation of the pyridine ring result in piperidine-2-carboxylic acid, a core component of several active pharmaceutical ingredients.[2] The choice of catalyst and reaction conditions is critical to steer the reaction toward the desired product.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for analogous reduction reactions, providing a basis for the selection of experimental parameters.
Table 1: Catalytic Systems for Selective Dechlorination
| Substrate | Catalyst | Solvent/Base | Temperature (°C) | Pressure (atm) | Yield (%) | Product |
| 2,6-Dichloropyridine-4-carboxylic acid | Raney Nickel | Alkaline medium | Not specified | Not specified | Not specified | Pyridine-4-carboxylic acid |
| 3,6-Dichloropicolinic acid | Palladium or Platinum | Aqueous | Not specified | Not specified | Not specified | Piperidine-2-carboxylic acid (low selectivity for dechlorination)[3] |
| Chloropicolinic acid | Palladium-modified cathode | Aqueous electrolyte | 0-100 | N/A (Electrolysis) | ≥95 | Picolinic acid[3] |
| 2,3,6-Trichloropyridine | 0.5% Pd/C | Methanol/Triethylamine | 140 | Atmospheric | High selectivity | 2,3-Dichloropyridine[4] |
Table 2: Catalytic Systems for Complete Reduction to Piperidine Derivatives
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Product |
| 2,6-Dichloropyridine-4-carboxylic acid | Adams' catalyst (PtO₂) | Glacial Acetic Acid | Not specified | Not specified | Not specified | Piperidine-4-carboxylic acid[5] |
| Picolinic acid-2,6-xylidide | Raney Nickel | Methanol/Acetic Acid | 50 | 18 | Not specified | Piperidine-2-carboxylic acid-2,6-xylidide[2] |
| Nicotinic acid | 5% Rhodium on Alumina | Water/Ammonia | Room Temperature | 2 | 88.5 | Nipecotic acid[6] |
| Picolinic acid | Palladium-carbon | Water | 90-100 | 40-50 | >85 | Piperidine-2-carboxylic acid[7] |
| Picolinic acid-2,6-xylidide | 3% Platinum on Carbon | Ethanol/HCl | 90-100 | 10 | 95 | Piperidine-2-carboxylic acid-2,6-xylidide HCl[8] |
Experimental Protocols
Protocol 1: Selective Dechlorination to Picolinic Acid via Catalytic Hydrogenation
This protocol describes the selective removal of the chlorine atom from 6-chloropyridine-2-carboxylic acid to synthesize picolinic acid using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
6-Chloropyridine-2-carboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 6-chloropyridine-2-carboxylic acid (1 equivalent) in methanol.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents) to the mixture.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 1-5 atm.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
Add water to the residue and acidify to pH 3-4 with hydrochloric acid to precipitate the product.
-
Cool the mixture in an ice bath and collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain picolinic acid.
Protocol 2: Complete Reduction to Piperidine-2-carboxylic Acid
This protocol details the reduction of both the chloro-substituent and the pyridine ring of 6-chloropyridine-2-carboxylic acid to yield piperidine-2-carboxylic acid using Adams' catalyst (PtO₂).
Materials:
-
6-Chloropyridine-2-carboxylic acid
-
Adams' catalyst (Platinum(IV) oxide, PtO₂)
-
Glacial acetic acid
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
-
Diethyl ether
Procedure:
-
Charge a high-pressure hydrogenation reactor with 6-chloropyridine-2-carboxylic acid (1 equivalent) and glacial acetic acid.
-
Add Adams' catalyst (PtO₂, 2-5 mol%) to the solution.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 3-5 atm.
-
Heat the reaction mixture to 50-80°C with vigorous stirring.
-
Maintain the reaction under these conditions for 12-48 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with acetic acid.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield piperidine-2-carboxylic acid.
Visualizations
Experimental Workflow for Selective Dechlorination
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2009089842A1 - Process for producing pipecolic-2-acid-2 ',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents [patents.google.com]
- 3. CN104988531B - The method that a kind of selective dechlorination of chloro-pyridine formic acid electro-catalysis prepares pyridine carboxylic acid - Google Patents [patents.google.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 7. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 8. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Common side products in the synthesis of (6-Chloropyridin-2-yl)methanol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (6-Chloropyridin-2-yl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes to this compound and their associated impurities?
A1: The two primary methods for synthesizing this compound are the reduction of a carboxylic acid derivative and the functionalization of a halogenated pyridine, often via a Grignard reaction.[1] Each route has a distinct impurity profile.
-
Reduction Pathway: This common and often high-purity route involves the reduction of 6-Chloropyridine-2-carboxylic acid or its esters (e.g., methyl 6-chloropyridine-2-carboxylate) using potent reducing agents like Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄).[1] The main impurities are typically unreacted starting material and a dechlorinated byproduct.
-
Grignard Pathway: This method involves the formation of a pyridyl Grignard reagent which then reacts with an electrophile like formaldehyde to form the primary alcohol.[2][3] Side products can include coupled dimers (Wurtz-type products) and products from the Grignard reagent acting as a base.[2][4]
Q2: During synthesis via reduction, I've identified unreacted 6-chloropyridine-2-carboxylic acid in my final product. What is the likely cause?
A2: The presence of unreacted starting material in a reduction reaction typically points to one of the following issues:
-
Insufficient Reducing Agent: LiAlH₄ and NaBH₄ are consumed stoichiometrically. Ensure at least a molar equivalent of the hydride is used, and often a slight excess is preferable to drive the reaction to completion.
-
Inactive Reducing Agent: These hydrides are sensitive to moisture and can be partially or fully quenched if not handled under strictly anhydrous conditions. Use freshly opened or properly stored reagents and ensure all glassware and solvents are dry.
-
Low Reaction Temperature or Time: While these reactions are often vigorous, insufficient reaction time or maintaining the temperature too low can lead to an incomplete reaction.
Q3: My final product is contaminated with (Pyridin-2-yl)methanol. How did this dechlorination occur?
A3: The formation of (Pyridin-2-yl)methanol is a result of hydrogenolysis, where the chloro-substituent on the pyridine ring is replaced by a hydrogen atom. This side reaction can occur during reduction, particularly with powerful hydride reagents. In similar syntheses, the undesired release of chlorine from the pyridine nucleus has been noted as a problematic side reaction.[5] To minimize this, consider using a milder reducing agent if feasible or carefully controlling reaction conditions such as temperature and reaction time.
Q4: I am attempting a Grignard synthesis. Why is my reaction failing to initiate or giving a very low yield?
A4: Grignard reactions are notoriously sensitive to reaction conditions.[3] Failure to initiate or low yields are almost always due to:
-
Presence of Water: Grignard reagents are strong bases and react rapidly with water.[4][6] All glassware must be oven-dried, and solvents must be anhydrous.
-
Inactive Magnesium: The surface of magnesium metal can be coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide from starting.[4] Activating the magnesium by crushing it, or using a small crystal of iodine, can help initiate the reaction.[4]
-
Impure Halide: The starting halide must be pure and dry.
Q5: What is the source of the dimeric pyridine byproduct in my Grignard reaction?
A5: The formation of a dimeric species, such as 6,6'-dichloro-2,2'-bipyridine, is a known side reaction in the formation of Grignard reagents. This occurs when the organomagnesium halide intermediate reacts with another molecule of the starting pyridyl halide in a Wurtz-type coupling reaction.[4] This can be minimized by slow addition of the halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Impurity Summary
The following table summarizes common impurities, their likely origin, and recommended analytical methods for detection.
| Impurity Name | Structure | Likely Synthetic Origin | Recommended Analytical Method |
| 6-Chloropyridine-2-carboxylic Acid | C₆H₄ClNO₂ | Reduction | Incomplete reduction of the carboxylic acid. |
| Methyl 6-chloropyridine-2-carboxylate | C₇H₆ClNO₂ | Reduction | Incomplete reduction of the ester starting material. |
| (Pyridin-2-yl)methanol | C₆H₇NO | Reduction | Hydrogenolysis (dechlorination) of the starting material or product. |
| 6-Chloropyridine-2-carboxaldehyde | C₆H₄ClNO | Reduction | Incomplete reduction. Usually a minor impurity as the aldehyde is more reactive than the starting material.[1][7] |
| 6,6'-Dichloro-2,2'-bipyridine | C₁₀H₆Cl₂N₂ | Grignard | Wurtz-type coupling of the starting pyridyl halide during Grignard reagent formation.[4] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of Methyl 6-chloropyridine-2-carboxylate
This protocol describes the reduction of the ester to the desired alcohol using Lithium aluminum hydride (LiAlH₄).
Materials:
-
Methyl 6-chloropyridine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve Methyl 6-chloropyridine-2-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water, followed by a 15% NaOH solution, and then more water.
-
Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or diethyl ether.
-
Extraction & Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis via Grignard Reaction with Formaldehyde
This protocol outlines a plausible Grignard route starting from 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
Magnesium turnings
-
Anhydrous Diethyl Ether or THF
-
Paraformaldehyde
-
A small crystal of Iodine (for activation)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere. Place magnesium turnings (1.2 equivalents) in the flask.
-
Grignard Formation: Add a small crystal of iodine. Prepare a solution of 2,6-dichloropyridine (1.0 equivalent) in anhydrous ether and add a small portion to the magnesium. Gentle warming may be required to initiate the reaction.[3] Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After addition, continue to stir until the magnesium is consumed.
-
Reaction with Formaldehyde: In a separate, dry flask, heat paraformaldehyde under an inert atmosphere to generate gaseous formaldehyde, and pass it through the stirred Grignard solution at 0 °C. Alternatively, add dry, powdered paraformaldehyde (1.5 equivalents) portion-wise to the Grignard solution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. This compound|CAS 33674-97-4 [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of (6-Chloropyridin-2-yl)methanol and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with (6-Chloropyridin-2-yl)methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities depend on the synthetic route. If synthesizing via reduction of 6-chloropyridine-2-carboxylic acid or its esters, impurities may include unreacted starting material or over-oxidation products like 6-chloropyridine-2-carboxaldehyde.[1] When starting from 2-chloro-6-(chloromethyl)pyridine, residual starting material is a potential impurity.[1] By-products from reagents used in the synthesis can also be present.
Q2: My purified this compound appears as an off-white or light yellow solid. Is this normal?
A2: Yes, this is a common appearance for this compound. While high-purity this compound can be a colorless to white solid, it is often described as an off-white, grey, or light yellow crystalline solid.[2] Discoloration may indicate the presence of minor impurities, but it does not necessarily mean the product is of low purity. Purity should be confirmed by analytical methods like HPLC or NMR.
Q3: I am observing significant peak tailing during HPLC analysis of my pyridine-containing compound. What is the cause and how can I fix it?
A3: Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives on standard silica-based columns.[3] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the silica surface.[3][4] This leads to poor peak shape. To mitigate this, you can:
-
Add a competing base: Incorporate a small amount of an amine, like triethylamine (TEA, 0.1-1%), into your mobile phase to block the active silanol sites.[3][4]
-
Adjust mobile phase pH: Lowering the mobile phase pH to around 2.5-3.0 with an acid like formic or acetic acid can protonate the silanol groups, minimizing unwanted interactions.[3]
-
Change the stationary phase: If tailing persists, consider switching to an alternative column, such as one with an end-capped stationary phase, a polymer-based column, or alumina, which have fewer acidic sites.[3][4]
Q4: What is the best method for removing residual pyridine used as a solvent or reagent?
A4: If your target molecule is stable in acidic conditions, the most effective method is to wash the organic layer with a dilute aqueous acid solution, such as 1-5% HCl or a saturated copper sulfate (CuSO₄) solution.[5] Pyridine is basic and will form a water-soluble salt (pyridinium chloride or a copper complex) that partitions into the aqueous layer.[5][6] This should be followed by a wash with a base (e.g., saturated sodium bicarbonate) and then brine to neutralize the organic layer and remove water.[5]
Troubleshooting Guides
Guide 1: Column Chromatography Purification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution | - Inappropriate solvent system polarity.- Compound streaking or tailing on silica gel due to the basic pyridine nitrogen.[3][4] | - Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).- Add a small amount of triethylamine (0.1-1%) to the eluent to improve peak shape.[4]- Consider switching the stationary phase to neutral alumina or end-capped silica gel.[4] |
| Low Recovery / Product Lost on Column | - The compound is too polar and has irreversibly adsorbed to the acidic silica gel.- The compound is degrading on the column. | - Use a more polar eluent system or consider reverse-phase chromatography.- Deactivate the silica gel by adding 1% triethylamine to the eluent.- Perform a 2D TLC test to check for degradation on the silica plate before running the column.[3] |
| Product Elutes Too Quickly (Low k') | - The eluent is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in an ethyl acetate/hexane system). |
| Product Elutes Too Slowly (High k') | - The eluent is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
Guide 2: Recrystallization Purification
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Compound Does Not Dissolve | - Insufficient solvent.- Incorrect solvent choice. The compound is insoluble in the chosen solvent.[7] | - Add more solvent in small portions while heating.[8]- Re-evaluate the solvent system. For this compound derivatives, polar solvents or solvent mixtures like ethyl acetate/hexane are often effective.[2] |
| No Crystals Form Upon Cooling | - Too much solvent was used, preventing supersaturation.[7]- The solution cooled too quickly.- The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[7]- Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[7]- Add a "seed crystal" of the pure compound.[7]- Ensure slow cooling by insulating the flask.[8] |
| Product Oils Out Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The presence of significant impurities is depressing the melting point. | - Choose a lower-boiling point solvent.- Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution at a lower temperature.[2] |
| Low Recovery Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were not cooled sufficiently before filtration.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.[8]- Cool the crystallization flask in an ice bath for 30-60 minutes before filtration to maximize precipitation.[2]- Ensure the funnel and flask are pre-heated before performing a hot filtration to remove insoluble impurities. |
Data Presentation
Table 1: Typical Quantitative Results for Recrystallization of a this compound Analog
This data is for the closely related compound 4-Chlorophenyl-2-pyridinylmethanol, demonstrating the effectiveness of recrystallization.[2]
| Analyte | Purity Before Recrystallization (HPLC, %) | Purity After Recrystallization (HPLC, %) | Recovery Yield (%) |
| 4-Chlorophenyl-2-pyridinylmethanol | ~95% | >99.5% | 80-90% |
Table 2: Recommended Starting Conditions for HPLC Purity Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Gradient | 5% B to 95% B over 20 minutes[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm)[4] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol is adapted from a procedure for a similar compound and should be optimized for your specific derivative.[2]
-
Dissolution: Place the crude this compound derivative into an Erlenmeyer flask. Add a minimal amount of a suitable primary solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., 60-70 °C) with stirring. Continue adding the solvent in small portions until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, you may now slowly add an anti-solvent (e.g., n-hexane) until the solution becomes cloudy.[2] Let the flask stand undisturbed for 1-2 hours.
-
Complete Crystallization: To maximize yield, place the flask in an ice bath for an additional 30-60 minutes.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of a synthesized derivative.[4][9]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the purified compound in a suitable solvent (e.g., acetonitrile or a mixture of your mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters suggested in Table 2, or use a method developed for your specific compound.
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Data Analysis: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all detected peaks.[9]
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. This compound|CAS 33674-97-4 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on 2-Chloropyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions on 2-chloropyridines.
Troubleshooting Guide
Low to no product yield, the formation of side products, and difficulties in product purification are common hurdles in the optimization of SNAr reactions. This guide addresses specific issues with potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield | a. Insufficiently Activated Pyridine Ring: The pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. However, electron-donating groups on the ring can decrease reactivity. | Ensure the pyridine ring is not substituted with strong electron-donating groups. If possible, consider using a substrate with additional electron-withdrawing groups. |
| b. Poor Leaving Group: While chlorine is a viable leaving group, fluorine is often superior in SNAr reactions. | If feasible, use the analogous 2-fluoropyridine, which can be significantly more reactive, sometimes up to 320 times faster than 2-chloropyridine with certain nucleophiles.[1] | |
| c. Weak Nucleophile: The nucleophilicity of the attacking species is crucial for the reaction to proceed. | Increase the nucleophilicity. For instance, when using an alcohol, deprotonate it with a suitable base to form the more nucleophilic alkoxide. | |
| d. Low Reaction Temperature: The activation energy for disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate can be high.[2] | Gradually increase the reaction temperature. Microwave irradiation can also be an effective method to accelerate the reaction. | |
| 2. Formation of Side Products | a. Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, particularly at elevated temperatures.[3] | Use a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or THF. If an alcohol is the desired nucleophile, it can sometimes be used as the solvent. |
| b. Hydrolysis: The presence of water can lead to the hydrolysis of the starting material or the product, especially under basic conditions. | Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3] | |
| c. Di-substitution: If the product of the initial substitution is still reactive, a second substitution may occur. | Use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[3] | |
| 3. Difficult Product Purification | a. Polar Product: The product may be highly polar, making it difficult to separate from polar byproducts or residual base. | Perform an aqueous workup to remove inorganic salts and water-soluble impurities. Acid-base extraction can be effective for separating basic or acidic products and impurities.[3] |
| b. Emulsion during Workup: The reaction mixture may form a stable emulsion during aqueous extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up the emulsion. |
Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic aromatic substitution favored at the 2- and 4-positions of the pyridine ring?
A1: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to nucleophilic attack.[4][5] When a nucleophile attacks the 2- or 4-position, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance.[6] This provides significant stabilization to the intermediate, lowering the activation energy for the reaction compared to an attack at the 3-position, where the negative charge cannot be delocalized onto the nitrogen.[6]
Q2: Why is 2-chloropyridine more reactive than 3-chloropyridine in SNAr reactions?
A2: The chlorine atom at the 2-position is ortho to the ring nitrogen. The electron-withdrawing effect of the nitrogen atom is strongest at the ortho and para positions, making the carbon atom bonded to the chlorine at the 2-position more electrophilic and thus more susceptible to nucleophilic attack.[4][7] In 3-chloropyridine, the electron-withdrawing effect of the nitrogen on the C-Cl bond is weaker, resulting in lower reactivity towards nucleophiles.[4][7]
Q3: What is the general order of leaving group ability for halogens in SNAr reactions on pyridines?
A3: The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I.[3] This is because the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack.[3]
Q4: What is the role of a base in SNAr reactions with amine or alcohol nucleophiles?
A4: The role of the base depends on the nucleophile. For neutral nucleophiles like amines, a non-nucleophilic base (e.g., triethylamine, DIPEA) is often added to neutralize the HCl that is formed during the reaction. For alcohol nucleophiles, a base is used to deprotonate the alcohol and generate the more nucleophilic alkoxide or phenoxide.[3]
Q5: Can you provide a general experimental protocol for the reaction of 2-chloropyridine with an amine?
A5: A general procedure is as follows: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the 2-chloropyridine (1.0 equivalent), the amine nucleophile (1.0-1.2 equivalents), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF). Add a non-nucleophilic base such as triethylamine (1.5-2.0 equivalents). Heat the reaction mixture to an appropriate temperature (this will require optimization, but a starting point could be 80-120 °C) and monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture, perform an aqueous workup, and purify the product, typically by column chromatography.[3]
Data Presentation
The following table summarizes representative conditions for the nucleophilic substitution on 2-halopyridines with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Nucleophile | Halogen | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Fluoro | K₃PO₄ | tert-Amyl alcohol | Reflux | - | - |
| Thiol | Chloro | Base | DMF | 0 to RT | - | - |
| Alcohol | Chloro | Strong Base | Alcohol | RT to heat | - | - |
| Amine | Chloro | TEA/DIPEA | DMF/DMSO/THF | 80-120 | 2-24 | Varies |
Data compiled from general protocols; specific yields are highly substrate-dependent.[1][3][8]
Experimental Protocols
General Protocol for Amination of 2-Chloropyridine:
-
Reactant Preparation: To a dry round-bottom flask maintained under an inert atmosphere (e.g., nitrogen), add the 2-chloropyridine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (2-24 h).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove inorganic salts and water-soluble impurities.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyridine.[3]
Visualizations
Caption: General experimental workflow for nucleophilic substitution on 2-chloropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 5. Page loading... [guidechem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nu.. [askfilo.com]
- 8. benchchem.com [benchchem.com]
Preventing degradation of (6-Chloropyridin-2-yl)methanol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (6-Chloropyridin-2-yl)methanol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary degradation pathway for this compound is the oxidation of its primary alcohol group to form 6-chloropyridine-2-carboxaldehyde and subsequently 6-chloropyridine-2-carboxylic acid[1]. This process can be accelerated by several factors, including:
-
Exposure to Oxidizing Agents: Contact with strong oxidizing agents will directly promote the oxidation of the alcohol.
-
Elevated Temperatures: Higher temperatures can increase the rate of chemical degradation.
-
Exposure to Light: Photons can provide the energy to initiate and propagate degradation reactions.
-
Presence of Impurities: Certain metallic or acidic/basic impurities can catalyze degradation.
-
Inappropriate pH: Strongly acidic or basic conditions can promote degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a cool, dry place, ideally between 2-8°C for long-term storage[2]. For routine laboratory use, storage at ambient temperature in a well-ventilated area away from heat sources is acceptable for shorter periods[3][4].
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen[5].
-
Container: Use a tightly sealed, chemically resistant container made of materials like amber glass or high-density polyethylene to protect from light and moisture[6][7].
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases[8][9].
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: You can assess the purity of your sample using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying purity and detecting degradation products[10]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities and degradation products. For a definitive structural confirmation of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid material (e.g., yellowing) | Oxidation or presence of impurities. | Assess purity using HPLC or GC-MS. If purity is compromised, purification by recrystallization may be necessary. Review storage conditions to ensure they are optimal. |
| Unexpected peaks in HPLC or GC-MS analysis | Degradation of the compound or contamination. | Identify the unexpected peaks by comparing retention times with known standards of potential degradation products (6-chloropyridine-2-carboxaldehyde, 6-chloropyridine-2-carboxylic acid) or by using mass spectrometry for identification. If degradation is confirmed, discard the sample and obtain a fresh batch. |
| Low yield or unexpected side products in a reaction using this compound | The starting material may have degraded, leading to lower reactivity or the formation of side products. | Verify the purity of the this compound before use. If degradation is suspected, purify the material or use a new, validated batch. |
| Inconsistent analytical results between different aliquots of the same batch | Inhomogeneous degradation within the sample, possibly due to localized exposure to adverse conditions. | Homogenize the sample before taking aliquots for analysis. Re-evaluate storage and handling procedures to ensure consistency. |
Experimental Protocols
Stability Indicating HPLC Method
This protocol outlines a general stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Inject the prepared standards and forced degradation samples into the HPLC system.
-
Data Analysis: Analyze the chromatograms to ensure the separation of the main peak from any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent compound.
Data Presentation: Forced Degradation Study Results (Illustrative)
The following table summarizes typical results from a forced degradation study, demonstrating the stability-indicating nature of the analytical method.
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) Observed |
| 0.1 M HCl, 60°C, 24h | 5-10% | 6-chloropyridine-2-carboxylic acid |
| 0.1 M NaOH, 60°C, 24h | 10-15% | 6-chloropyridine-2-carboxylic acid |
| 3% H₂O₂, RT, 24h | 15-25% | 6-chloropyridine-2-carboxaldehyde, 6-chloropyridine-2-carboxylic acid |
| Heat (80°C), 48h | < 5% | Minor unknown impurities |
| UV Light (254 nm), 24h | 5-10% | Minor unknown impurities |
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. This compound|CAS 33674-97-4 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. benchchem.com [benchchem.com]
Identifying impurities in (6-Chloropyridin-2-yl)methanol using NMR spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in (6-Chloropyridin-2-yl)methanol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of this compound and its reaction mixtures.
Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
A1: Unforeseen peaks in your ¹H NMR spectrum typically arise from starting materials, byproducts, or residual solvents. To identify these impurities, compare the chemical shifts of the unknown peaks with the data provided in Table 1. The most common impurities are derived from the synthetic route used to produce this compound.
Potential impurities include:
-
6-Chloropyridine-2-carboxylic acid: A common starting material.
-
2-chloro-6-(chloromethyl)pyridine: A potential precursor or byproduct.
-
(6-chloropyridin-2-yl)methyl acetate: Can form if acetic acid is present.
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., Toluene, Diethyl ether, Ethyl acetate).
Refer to the chemical shift table below for guidance.
Q2: The integration of my pyridine ring protons is incorrect. What could be the cause?
A2: Inaccurate integration of the pyridine ring protons can be due to several factors:
-
Overlapping Impurity Signals: Peaks from impurities may overlap with the signals of this compound, distorting the integration.
-
Presence of Water: The presence of water in the NMR solvent can sometimes lead to broader peaks, which can affect the accuracy of integration.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause signal broadening and unreliable integration.
-
Improper Phasing and Baseline Correction: Ensure that the spectrum is correctly phased and the baseline is properly corrected before integration.
Q3: The chemical shifts of my compound are slightly different from the reference values. Should I be concerned?
A3: Minor variations in chemical shifts (typically ±0.02 ppm for ¹H NMR and ±0.2 ppm for ¹³C NMR) are common and can be influenced by:
-
Concentration: Chemical shifts can be concentration-dependent.
-
Temperature: Sample temperature can affect chemical shifts.
-
Solvent Effects: The choice of deuterated solvent can influence the chemical environment of the nuclei.
-
pH: For compounds with acidic or basic functionalities, the pH of the sample can significantly alter chemical shifts.
If the multiplicity and coupling constants of the signals match the expected pattern for this compound, minor shifts are generally not a cause for concern.
Q4: I am having trouble dissolving my sample in CDCl₃. What other solvents can I use?
A4: If this compound or its impurities are not fully soluble in chloroform-d (CDCl₃), you can try other deuterated solvents such as:
-
Methanol-d₄ (CD₃OD): A good alternative for polar compounds. Note that the hydroxyl proton of the methanol group will exchange with deuterium and may not be observed.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for a wide range of organic compounds.
-
Acetone-d₆: Another suitable option for moderately polar compounds.
Be aware that changing the solvent will alter the chemical shifts of your compound and any impurities present.[1]
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities in CDCl₃. These values are based on experimental data where available and estimations from similar compounds.
Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound Name | H-3 | H-4 | H-5 | -CH₂- | -OH / -COOH | Other Protons |
| This compound | ~7.35 (d) | ~7.70 (t) | ~7.25 (d) | ~4.75 (s) | ~3.5 (br s) | |
| 6-Chloropyridine-2-carboxylic acid | ~7.90 (d) | ~7.85 (t) | ~7.50 (d) | - | >10 (br s) | |
| 2-chloro-6-(chloromethyl)pyridine | ~7.40 (d) | ~7.75 (t) | ~7.30 (d) | ~4.65 (s) | - | |
| (6-chloropyridin-2-yl)methyl acetate | ~7.30 (d) | ~7.65 (t) | ~7.20 (d) | ~5.20 (s) | - | ~2.10 (s, -COCH₃) |
| Residual CDCl₃ | 7.26 (s) | |||||
| Water | ~1.56 (s) |
Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound Name | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₂- | Other Carbons |
| This compound | ~160 | ~120 | ~139 | ~123 | ~151 | ~64 | |
| 6-Chloropyridine-2-carboxylic acid | ~150 | ~125 | ~140 | ~128 | ~152 | - | ~165 (C=O) |
| 2-chloro-6-(chloromethyl)pyridine | ~158 | ~121 | ~139 | ~124 | ~151 | ~45 | |
| (6-chloropyridin-2-yl)methyl acetate | ~157 | ~122 | ~139 | ~124 | ~151 | ~66 | ~171 (C=O), ~21 (-COCH₃) |
| CDCl₃ | 77.16 (t) |
Experimental Protocols
NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
-
Analysis: The sample is now ready for NMR analysis.
Visualization
The following diagram illustrates the logical workflow for identifying impurities in a sample of this compound using NMR spectroscopy.
Caption: Workflow for the identification of impurities in this compound via NMR spectroscopy.
References
Overcoming low yields in the synthesis of (6-Chloropyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in the synthesis of (6-Chloropyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are three main synthetic routes for the preparation of this compound:
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Reduction of 6-Chloropyridine-2-carboxylic acid or its esters: This is a common and high-purity route that utilizes powerful reducing agents.[1]
-
Nucleophilic Substitution of 2-Chloro-6-(chloromethyl)pyridine: This method involves the hydrolysis of the chloromethyl group to a hydroxymethyl group.[1]
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Reduction of 6-Chloropyridine-2-carboxaldehyde: This is a reliable method that employs a suitable reducing agent to convert the aldehyde to an alcohol.[1]
Q2: Which synthetic route generally provides the highest yield?
A2: While yields are highly dependent on reaction conditions and purification, the reduction of 6-chloropyridine-2-carboxylic acid or its esters is often reported as a high-yield method. The nucleophilic substitution of 2-chloro-6-(chloromethyl)pyridine has reported yields in the range of 72-85%.[1] The reduction of 6-chloropyridine-2-carboxaldehyde is also considered a reliable method. For a detailed comparison, please refer to the data presentation table below.
Q3: What are the most common reducing agents used for the reduction routes?
A3: The most frequently employed reducing agents are Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[1] Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also used, particularly for the reduction of carboxylic acids.
Q4: Are there any significant safety precautions to consider with these syntheses?
A4: Yes, particularly when using Lithium aluminum hydride (LiAlH₄). It is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., argon or nitrogen).
Data Presentation
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Synthetic Route | Starting Material | Key Reagents | Typical Solvent | Reported Yield |
| Reduction | 6-Chloropyridine-2-carboxylic acid or its ester | LiAlH₄ or BH₃·THF | Anhydrous THF or Diethyl Ether | High[1] |
| Nucleophilic Substitution | 2-Chloro-6-(chloromethyl)pyridine | NaOH or KOH | DMF | 72-85%[1] |
| Reduction | 6-Chloropyridine-2-carboxaldehyde | NaBH₄ or LiAlH₄ | Methanol, Ethanol, or THF | Reliable |
Experimental Protocols
Method 1: Reduction of Methyl 6-chloropyridine-2-carboxylate with LiAlH₄
Materials:
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Methyl 6-chloropyridine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Sodium sulfate (Na₂SO₄)
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Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
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Hydrochloric acid (1M)
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Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
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Brine (saturated NaCl solution)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl 6-chloropyridine-2-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or recrystallization.
Method 2: Nucleophilic Substitution of 2-Chloro-6-(chloromethyl)pyridine
Materials:
-
2-Chloro-6-(chloromethyl)pyridine
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-6-(chloromethyl)pyridine (1.0 eq.) in DMF.
-
Add an aqueous solution of NaOH (1.5 eq.) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[1]
Troubleshooting Guides
Issue 1: Low or No Yield in the LiAlH₄ Reduction of 6-Chloropyridine-2-carboxylic acid/ester
| Possible Cause | Troubleshooting Step |
| Presence of moisture | LiAlH₄ reacts violently with water. Ensure all glassware is flame-dried, and all solvents and reagents are strictly anhydrous. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Inactive LiAlH₄ | Use a fresh bottle of LiAlH₄ or test the activity of the existing batch on a small scale with a known reactive substrate. |
| Incomplete reaction | The reaction may be slow. Increase the reaction time or gently heat the reaction mixture (e.g., to 40 °C) after the initial addition at 0 °C. Monitor the reaction progress closely by TLC. |
| Formation of an aldehyde intermediate | During the reduction of a carboxylic acid, an aldehyde is formed as an intermediate.[2][3] If the reaction is not driven to completion, a mixture of starting material, aldehyde, and the desired alcohol may be obtained. Ensure a sufficient excess of LiAlH₄ is used. |
| Difficult workup | Improper quenching of LiAlH₄ can lead to the formation of gelatinous aluminum salts that trap the product. Use the Fieser workup (sequential addition of water, aqueous NaOH, and water) to ensure the formation of a granular, easily filterable precipitate. |
| Over-reduction | While less common for this substrate, highly forcing conditions could potentially lead to the reduction of the chloro-substituent. Use controlled temperatures and avoid prolonged heating. |
Issue 2: Low Yield in the Nucleophilic Substitution of 2-Chloro-6-(chloromethyl)pyridine
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Increase the reaction temperature or prolong the reaction time. Ensure efficient stirring. |
| Side reactions | The formation of by-products can occur. One possibility is the formation of a bis-ether by the reaction of the product with the starting material. Using a sufficient excess of the hydroxide nucleophile can help to minimize this. |
| Hydrolysis of the chloro-substituent on the pyridine ring | While the chloromethyl group is more reactive, under harsh conditions (high temperature, prolonged reaction time), nucleophilic aromatic substitution of the ring chlorine could occur, leading to diol formation. Monitor the reaction carefully and avoid excessive heating. |
| Poor solubility of reactants | Ensure that the starting material is fully dissolved in the solvent before adding the nucleophile. |
| Product loss during workup | This compound has some water solubility. Ensure thorough extraction from the aqueous phase during workup. Use a sufficient volume of organic solvent for extraction and perform multiple extractions. |
Visualizations
References
Technical Support Center: Managing the Stability of Chloropyridine Compounds in Solution
This guide is designed for researchers, scientists, and drug development professionals to effectively manage the stability of chloropyridine compounds in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of chloropyridine compounds in solution?
A1: The stability of chloropyridine compounds in solution is primarily influenced by three main factors:
-
pH: Hydrolysis of the carbon-chlorine (C-Cl) bond is a common degradation pathway and its rate is highly dependent on the pH of the solution. Both acidic and alkaline conditions can accelerate hydrolysis compared to a neutral pH.
-
Light: Exposure to ultraviolet (UV) light can lead to photodegradation, causing the breakdown of the chloropyridine ring and the formation of various by-products.[1] It is a significant factor, especially for solutions left on the benchtop or exposed to direct sunlight.
-
Temperature: Higher temperatures generally increase the rate of all chemical degradation reactions, including hydrolysis and oxidation. For long-term storage, lower temperatures are recommended.
Q2: What are the general recommendations for storing chloropyridine stock solutions?
A2: To ensure the longevity and integrity of your chloropyridine compounds, follow these storage guidelines:
-
Container: Store in tightly sealed, amber glass vials or containers to protect from light and prevent solvent evaporation.
-
Temperature: Store solutions in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is advisable. Always ensure the compound is fully dissolved after thawing before use.
-
Inert Atmosphere: For particularly sensitive applications or long-term storage of reactive isomers, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
Q3: Which chloropyridine isomer is the least stable?
A3: While all chloropyridines require careful handling, 4-chloropyridine is often cited as being less stable than 2-chloropyridine and 3-chloropyridine. It has been reported to be unstable and can react with itself, especially in its free base form.[2] For this reason, 4-chloropyridine is often supplied and handled as its hydrochloride salt to improve its stability.[2]
Q4: Can I use common organic solvents to prepare my chloropyridine solutions?
A4: Yes, chloropyridines are soluble in many common organic solvents. However, the choice of solvent can impact stability.
-
Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are generally good choices for stock solutions as they are less likely to participate in degradation reactions.
-
Protic Solvents: Protic solvents like methanol and ethanol can be used, but there is a higher potential for solvolysis reactions, especially over long-term storage or at elevated temperatures, where the solvent molecule can act as a nucleophile and displace the chloride.
-
Water: Aqueous solutions are prone to hydrolysis. The stability will be highly dependent on the pH. It is recommended to use buffered solutions to maintain a consistent pH.
Troubleshooting Guide
Issue 1: My chloropyridine solution has turned yellow/brown over time. What does this mean and can I still use it?
-
Possible Cause: A color change, typically to yellow or brown, is a common indicator of chemical degradation.[3] This is often due to the formation of small amounts of highly colored degradation products resulting from oxidation or other complex reactions.
-
Troubleshooting Steps:
-
Do not use for sensitive experiments: The presence of color indicates that the solution is no longer pure. The degradation products could interfere with your assay or lead to non-reproducible results.
-
Analytical Verification: If possible, analyze the solution by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the amount of remaining parent compound and to observe the profile of degradation products.
-
Prepare Fresh Solution: The safest and most scientifically sound approach is to discard the discolored solution and prepare a fresh one, ensuring proper storage conditions are maintained.
-
Issue 2: I see an unexpected peak in my HPLC chromatogram after storing my chloropyridine solution. What could it be?
-
Possible Cause: The appearance of a new peak in your HPLC analysis is a strong indication of degradation. The identity of the peak depends on the specific chloropyridine isomer and the degradation pathway.
-
Troubleshooting Steps:
-
Consider the Degradation Pathways:
-
Hydrolysis Product: A common degradation product is the corresponding hydroxypyridine. For example, 2-chloropyridine can hydrolyze to form 2-hydroxypyridine.[1] These products are typically more polar and will have a shorter retention time in reverse-phase HPLC.
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Oxidation Product: The pyridine nitrogen is susceptible to oxidation, leading to the formation of the corresponding chloropyridine-N-oxide.[4]
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Photodegradation Products: If the solution was exposed to light, a variety of by-products could be formed, including ring-opened products or more complex structures.[1]
-
-
Mass Spectrometry (MS) Analysis: If your HPLC system is connected to a mass spectrometer (LC-MS), you can obtain the mass of the unexpected peak. This is the most effective way to tentatively identify the degradation product by comparing the measured mass to the masses of potential products.
-
Review Storage Conditions: Evaluate how the solution was stored. Was it exposed to light? Was it stored at room temperature for an extended period? Was the pH of the solution controlled? This can provide clues as to the likely degradation pathway.
-
Issue 3: My experimental results are inconsistent or not reproducible.
-
Possible Cause: Inconsistent results can often be traced back to the instability of a key reagent. If your chloropyridine solution is degrading over the course of your experiments, the effective concentration will be changing, leading to variability.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of your chloropyridine compound from a reliable stock solution for each set of experiments. Avoid using aged solutions.
-
Minimize Exposure: During your experimental workflow, minimize the exposure of the chloropyridine solution to light and elevated temperatures. Use amber vials or cover your plates/tubes with foil.
-
Run a Control: Include a stability control in your experimental design. At the end of your experiment, re-analyze your working solution by HPLC to confirm that the concentration has not significantly changed.
-
Data Presentation: Summary of Chloropyridine Stability
The following tables provide a qualitative summary of the stability of chloropyridine isomers under various conditions.
Table 1: Stability in Common Laboratory Solvents
| Solvent | Isomer | Stability at Room Temp (20-25°C) | Likely Degradation Products |
| DMSO | 2-CP, 3-CP, 4-CP | Good | Minimal degradation expected |
| Acetonitrile | 2-CP, 3-CP, 4-CP | Good | Minimal degradation expected |
| Ethanol/Methanol | 2-CP, 3-CP, 4-CP | Moderate | Alkoxy-pyridine (solvolysis) |
| Water (buffered, pH 7) | 2-CP, 3-CP | Moderate | Hydroxypyridine |
| Water (buffered, pH 7) | 4-CP | Low to Moderate | Hydroxypyridine, self-reaction products |
Note: "CP" refers to Chloropyridine.
Table 2: Influence of pH and Light on Aqueous Solution Stability
| Condition | Isomer | Stability | Likely Degradation Products |
| Aqueous, pH < 4 | 2-CP, 3-CP, 4-CP | Low | Hydroxypyridine (hydrolysis) |
| Aqueous, pH > 9 | 2-CP, 3-CP, 4-CP | Low | Hydroxypyridine (hydrolysis) |
| Exposure to UV Light | 2-CP, 3-CP, 4-CP | Very Low | Hydroxypyridine, ring-opened products[1] |
| Oxidative Stress (e.g., H₂O₂) | 2-CP, 3-CP, 4-CP | Low to Moderate | Chloropyridine-N-oxide[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Chloropyridine Compound
This protocol outlines a forced degradation (or stress testing) study to identify potential degradation products and determine the stability-indicating nature of an analytical method, typically HPLC-UV.
Objective: To intentionally degrade the chloropyridine compound under various stress conditions to understand its degradation pathways and develop a robust analytical method for stability monitoring.
Materials:
-
Chloropyridine compound of interest
-
HPLC-grade solvents: Acetonitrile, Methanol, Water
-
Buffers for pH adjustment (e.g., phosphate or acetate buffers)
-
Acids: 0.1 M Hydrochloric Acid (HCl)
-
Bases: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
pH meter
-
Calibrated oven
-
UV light chamber (photostability chamber)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the chloropyridine compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with water. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.
-
Photodegradation: Expose an aliquot of the stock solution (in a quartz vial) to UV light in a photostability chamber. Run a control sample wrapped in aluminum foil alongside.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C.
-
-
Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Sample Quenching:
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Cool thermal and photolytic samples to room temperature.
-
-
HPLC Analysis:
-
Analyze all samples, including a non-degraded control, by a suitable reverse-phase HPLC method.
-
The method should be capable of separating the parent peak from all newly formed degradation peaks.
-
Use a Photodiode Array (PDA) detector to examine the UV spectra of all peaks to assess peak purity.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound under each condition.
-
Assess the peak purity of the parent peak to ensure no co-elution with degradation products.
-
If degradation products are significant, they may require further characterization (e.g., by LC-MS).
-
Visualizations
Caption: General degradation pathways for chloropyridine compounds.
Caption: Experimental workflow for a forced degradation study.
Caption: Logic diagram for troubleshooting common stability issues.
References
Technical Support Center: Grignard Reactions with 6-Chloropyridine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 6-chloropyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the expected main products of a Grignard reaction with 6-chloropyridine-2-carbaldehyde?
The primary expected product is a secondary alcohol, resulting from the nucleophilic addition of the Grignard reagent (R-MgX) to the aldehyde functionality. The general reaction is the formation of 6-chloro-α-alkyl/aryl-2-pyridinemethanol.
Q2: What are the most common byproducts observed in this reaction?
Several byproducts can form, depending on the reaction conditions and the nature of the Grignard reagent. These include:
-
Wurtz-type coupling products: Dimerization of the Grignard reagent's organic part (R-R).
-
Unreacted starting material: 6-chloropyridine-2-carbaldehyde may remain if the reaction is incomplete.
-
Reduction product: The aldehyde can be reduced to the corresponding primary alcohol, (6-chloropyridin-2-yl)methanol.
-
Enolization product: The Grignard reagent can act as a base, deprotonating the aldehyde at the α-position, leading to the recovery of the starting aldehyde after workup.
-
Products from reaction with trace water: The highly basic Grignard reagent will react with any moisture to produce the corresponding alkane (R-H).
Q3: Can the Grignard reagent react with the chloro-substituent on the pyridine ring?
Yes, this is a potential side reaction. Two main pathways are possible:
-
Nucleophilic Aromatic Substitution (SNAr): The Grignard reagent can displace the chloride, leading to a 2-alkyl/aryl-6-substituted pyridine.
-
Magnesium-Halogen Exchange: The Grignard reagent can exchange its organic group with the chlorine atom on the pyridine ring, forming a new Grignard reagent (2-formyl-6-pyridylmagnesium chloride) and an organic halide. This can lead to a complex mixture of products.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Secondary Alcohol
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting materials are dry. |
| Impure Grignard Reagent | Titrate the Grignard reagent before use to determine its exact concentration. Use freshly prepared Grignard reagent for best results. |
| Side Reactions Dominating | See the troubleshooting guides for specific byproducts below. Consider lowering the reaction temperature to favor the desired 1,2-addition. |
| Incomplete Reaction | Increase the reaction time or use a slight excess (1.1-1.5 equivalents) of the Grignard reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Issue 2: High Levels of Wurtz-Type Coupling Byproduct (R-R)
| Potential Cause | Troubleshooting Steps |
| High Local Concentration of Grignard Reagent | Add the Grignard reagent slowly and dropwise to the solution of 6-chloropyridine-2-carbaldehyde. Ensure efficient stirring to maintain a homogeneous mixture. |
| Elevated Reaction Temperature | Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the Grignard reagent. |
Issue 3: Significant Amount of Reduction Product (this compound)
| Potential Cause | Troubleshooting Steps |
| Grignard Reagent with β-Hydrides | This is more common with sterically hindered Grignard reagents (e.g., isopropylmagnesium bromide). Consider using a different Grignard reagent if possible. |
| High Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the reduction pathway. |
Experimental Protocols
General Protocol for Grignard Reaction with 6-chloropyridine-2-carbaldehyde:
-
Preparation: Under an inert atmosphere, dissolve 6-chloropyridine-2-carbaldehyde (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Add the Grignard reagent (1.1-1.5 equivalents in ether or THF) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential reaction pathways in the Grignard reaction with 6-chloropyridine-2-carbaldehyde.
Caption: A logical workflow for troubleshooting low yields in the Grignard reaction.
Technical Support Center: Strategies to Minimize Protodeboronation in Suzuki Reactions of Pyridyl Chlorides
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenge of protodeboronation during Suzuki-Miyaura cross-coupling reactions of pyridyl chlorides.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: What is protodeboronation, and why is it a significant problem in Suzuki reactions with pyridyl chlorides?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., a pyridylboronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the nucleophilic coupling partner, leading to a reduced yield of the desired biaryl product and the formation of a simple pyridine byproduct, which can complicate purification.[1][2] Pyridylboronic acids, particularly 2-pyridylboronic acids, are highly susceptible to this decomposition pathway due to the influence of the basic nitrogen atom in the pyridine ring.[1][3]
Q2: My Suzuki reaction is giving a low yield, and I suspect protodeboronation. What are the key factors I should investigate?
A2: Several factors can contribute to significant protodeboronation. Systematically evaluating each of the following is crucial for troubleshooting:
-
Choice of Boron Reagent: Pyridylboronic acids are inherently unstable.[3] Using more stable derivatives is a primary strategy to mitigate protodeboronation.
-
Base Selection: The type and strength of the base are critical. While essential for the catalytic cycle, strong bases can accelerate protodeboronation.[3][4]
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation relative to the desired Suzuki coupling.[3][4]
-
Catalyst System: An inefficient catalyst can lead to longer reaction times at elevated temperatures, giving more opportunity for the boronic acid to decompose.[4][5]
-
Solvent: The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle.[3]
-
Presence of Water: While some Suzuki reactions benefit from a small amount of water, excess water can promote the hydrolysis of boronic esters to the more reactive boronic acids and facilitate protodeboronation.[4]
Q3: Which pyridylboronic acid derivative is best to minimize protodeboronation?
A3: Using stabilized boronic acid derivatives is a highly effective strategy. Consider the following options:
-
MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable, often crystalline, air-stable solids. They participate in a "slow-release" of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[5][6]
-
Pinacol Esters: These are more robust than the corresponding boronic acids and are a common alternative. While less stable than MIDA boronates, they offer a good balance of stability and reactivity.[5]
-
Organotrifluoroborates (R-BF₃K): These salts also provide increased stability and can effectively suppress protodeboronation through a slow-release mechanism.[7]
Q4: How does the choice of base impact protodeboronation?
A4: The base plays a crucial role in activating the boronic acid for transmetalation. However, its basicity can also promote the undesired protodeboronation. A careful selection is necessary:
-
Weaker Bases: Consider using weaker, non-hydroxide bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[5][8] These are often sufficient to promote the Suzuki coupling while minimizing the decomposition of the boronic acid.
-
Fluoride Bases: Cesium fluoride (CsF) can be an excellent choice, as the fluoride ion is believed to play a unique role in activating the boronic acid.[9]
-
Avoid Strong Hydroxide Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly accelerate protodeboronation, especially at elevated temperatures.[10]
Q5: What is the "2-pyridyl problem" and how does it relate to catalyst selection?
A5: The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions involving 2-pyridyl organometallic reagents. The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[11] To overcome this, highly active and specialized catalyst systems are often required:
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective. Their steric bulk promotes the formation of the active monoligated palladium(0) species and can shield the palladium center, favoring the desired catalytic pathway.[8]
-
N-Heterocyclic Carbene (NHC) Ligands: These are also powerful ligands for challenging Suzuki couplings of heteroaryl chlorides.[8]
-
Palladium Precatalysts: Using well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura couplings of pyridyl derivatives, which can guide experimental design to minimize protodeboronation.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid Derivative | Base (equiv.) | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Pyridine-3-boronic acid | Cs₂CO₃ (2.0) | Pd(OAc)₂ / SPhos | 1,4-Dioxane/H₂O | 100 | 85 | [2] |
| 2 | 4-Bromotoluene | 2-Pyridyl Pinacol Boronate | K₃PO₄ (3.0) | Pd₂(dba)₃ / 1 | Dioxane | 110 | 76 | [7] |
| 3 | 4-Bromotoluene | 2-Pyridyl Pinacol Boronate | KF (3.0) | Pd₂(dba)₃ / 1 | Dioxane | 110 | 74 | [7] |
| 4 | Bromobenzene | 6-Methoxy-2-pyridyl Pinacol Boronate | CsF (2.0) | 1a | i-PrOH | 90 | 85 | [9] |
| 5 | Bromobenzene | 6-Methoxy-2-pyridyl Pinacol Boronate | Cs₂CO₃ (2.0) | 1a | i-PrOH | 90 | 82 | [9] |
| 6 | Bromobenzene | 6-Methoxy-2-pyridyl Pinacol Boronate | K₃PO₄ (2.0) | 1a | i-PrOH | 90 | 65 | [9] |
Table 2: Effect of Different Catalysts and Ligands on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid Derivative | Base | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ (2) | XPhos (4) | Toluene | 100 | 92 | [8] |
| 2 | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | Pd₂(dba)₃ (2) | SPhos (4) | Toluene | 100 | 95 | [8] |
| 3 | 4-Chlorotoluene | 2-Pyridylboronate (A) | KF | Pd₂(dba)₃ (1.5) | 2 (4.5) | Dioxane | 110 | 76 | [7] |
| 4 | 2-Chloro-p-xylene | 2-Pyridylboronate (A) | KF | Pd₂(dba)₃ (1.5) | 2 (4.5) | Dioxane | 110 | 70 | [7] |
| 5 | 3-Chloropyridine | 2-Pyridylboronate (A) | KF | Pd₂(dba)₃ (1.5) | 2 (4.5) | Dioxane | 110 | 92 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine with a Pyridylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv.)
-
Pyridylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine, pyridylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[2]
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[2]
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[2]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Pyridyl-2-boronic Ester with an Aryl Bromide
This protocol is adapted for the use of a more stable pinacol boronate ester.
Materials:
-
Aryl bromide (1.0 equiv.)
-
Pyridyl-2-boronic acid pinacol ester (1.2 equiv.)
-
Cesium fluoride (CsF) (2.0 equiv.)
-
Palladium catalyst 1a (3 mol%) (see reference for structure)
-
Isopropanol (i-PrOH)
-
Nitrogen or Argon gas
-
Resealable reaction tube
Procedure:
-
To a resealable tube, add the aryl bromide, pyridyl-2-boronic acid pinacol ester, cesium fluoride, and palladium catalyst.[9]
-
Add isopropanol as the solvent.[9]
-
Seal the tube and heat the reaction mixture at 90 °C for 18 hours.[9]
-
After cooling, dilute the mixture with dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting protodeboronation in Suzuki reactions of pyridyl chlorides.
Caption: Competing pathways for a pyridylboronic acid in a Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of (6-Chloropyridin-2-yl)methanol and (6-Bromopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of (6-Chloropyridin-2-yl)methanol and (6-Bromopyridin-2-yl)methanol, two key heterocyclic building blocks in medicinal chemistry and materials science. The choice between these two reagents in a synthetic route can significantly impact reaction conditions, yields, and overall efficiency. This comparison is supported by theoretical principles and illustrative experimental data to aid in informed decision-making for your research and development projects.
Core Principles of Reactivity: The Carbon-Halogen Bond
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the C-X bond to the palladium(0) catalyst is often the rate-determining step. A weaker C-X bond leads to a faster oxidative addition, thus enabling milder reaction conditions and often higher yields.
The established trend for the bond dissociation energies (BDE) of carbon-halogen bonds is C-Cl > C-Br.[1] This fundamental difference in bond strength is the principal reason why (6-Bromopyridin-2-yl)methanol is generally more reactive than this compound in these transformations.[1][2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below. Please note that some physical data for this compound is based on its isomer, (2-Chloro-3-pyridinyl)methanol, and should be considered as an estimate.
| Property | This compound | (6-Bromopyridin-2-yl)methanol |
| CAS Number | 33674-97-4[3] | 33674-96-3[4][5] |
| Molecular Formula | C₆H₆ClNO[3] | C₆H₆BrNO[4][6] |
| Molecular Weight | 143.57 g/mol [3] | 188.02 g/mol [5] |
| Melting Point | 54 °C (for isomer) | 34-39 °C[5][7][8] |
| Boiling Point | 112 °C / 0.2 mmHg (for isomer) | 246 °C[5][7][8] |
| C-X Bond Dissociation Energy (approx.) | ~339 kJ/mol (for C-Cl on a pyridine ring)[1] | ~276 kJ/mol (for C-Br on a pyridine ring)[1] |
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the C-Br bond in (6-Bromopyridin-2-yl)methanol generally allows for the use of less forcing reaction conditions compared to its chloro-analogue. This can be advantageous when working with thermally sensitive substrates.
| Parameter | This compound Derivative | (6-Bromopyridin-2-yl)methanol Derivative |
| Reaction | Suzuki-Miyaura Coupling with Phenylboronic Acid | Suzuki-Miyaura Coupling with Phenylboronic Acid |
| Catalyst | Pd(OAc)₂ / SPhos[9] | Pd(PPh₃)₄[10] |
| Base | K₃PO₄[9] | K₂CO₃[10] |
| Solvent | Toluene/H₂O[9] | 1,4-Dioxane/H₂O[10] |
| Temperature | 80-110 °C[9][11] | 100 °C[10] |
| Reaction Time | ~12-24 hours (estimated for challenging chlorides) | 24 hours[10] |
| Yield | Moderate to Good (expected) | Good to Excellent (expected) |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. Similar to the Suzuki coupling, the enhanced reactivity of (6-Bromopyridin-2-yl)methanol often leads to more efficient reactions under milder conditions. For the less reactive this compound, more specialized and often more expensive catalyst systems with bulky, electron-rich phosphine ligands are typically required to achieve good yields.[1]
The following table provides an illustrative comparison of reaction conditions for the Buchwald-Hartwig amination of the two compounds with a generic secondary amine like piperidine. Disclaimer: The following experimental data is illustrative and not from a direct comparative study.
| Parameter | This compound Derivative | (6-Bromopyridin-2-yl)methanol Derivative |
| Reaction | Buchwald-Hartwig Amination with Piperidine | Buchwald-Hartwig Amination with Piperidine |
| Catalyst | Pd₂(dba)₃ / XPhos[12] | Pd₂(dba)₃ / (±)-BINAP[13] |
| Base | NaOtBu[12] | NaOtBu[13] |
| Solvent | Toluene[12] | Toluene[13] |
| Temperature | 100 °C[12] | 80 °C[13] |
| Reaction Time | ~12-24 hours[14] | 4 hours[13] |
| Yield | Good (with optimized catalyst) | 60% (with a related substrate)[13] |
Experimental Protocols
General Protocol for a Comparative Suzuki-Miyaura Coupling
This protocol is designed for a direct comparison of the reactivity of this compound and (6-Bromopyridin-2-yl)methanol.
Materials:
-
This compound or (6-Bromopyridin-2-yl)methanol (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk tube, add the halopyridinylmethanol, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Comparative Buchwald-Hartwig Amination
This protocol allows for a direct comparison of the two substrates in a C-N bond-forming reaction.
Materials:
-
This compound or (6-Bromopyridin-2-yl)methanol (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.05 mmol)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To a dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the halopyridinylmethanol and degassed toluene.
-
Add piperidine via syringe.
-
Stir the reaction mixture at 100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with saturated aqueous NH₄Cl.
-
Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reactivity Comparison
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical workflow for comparing the reactivity of the two halopyridinylmethanols.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 33674-97-4 [benchchem.com]
- 4. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3 [sigmaaldrich.com]
- 6. (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3 [matrix-fine-chemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. benchchem.com [benchchem.com]
Navigating the Kinase Inhibitor Synthesis Landscape: A Comparative Guide to (6-Chloropyridin-2-yl)methanol Alternatives
For researchers and medicinal chemists, the pyridine ring stands as a privileged scaffold in the design of potent kinase inhibitors. A key building block in the synthesis of numerous such therapeutics is (6-Chloropyridin-2-yl)methanol. However, the pursuit of optimized synthetic routes and novel structure-activity relationships (SAR) necessitates an exploration of viable alternatives. This guide provides a comprehensive comparison of alternative reagents, offering insights into their relative performance, supported by experimental data and detailed protocols.
The selection of a pyridinylmethanol derivative can significantly impact not only the biological activity of the final kinase inhibitor but also the efficiency and yield of the synthetic process. The substituent at the 6-position of the pyridine ring plays a crucial role in modulating the electronic properties of the ring, thereby influencing its reactivity in key synthetic steps such as etherification or coupling reactions. Furthermore, this substituent can engage in important interactions within the kinase ATP-binding pocket, affecting inhibitor potency and selectivity.
Comparative Analysis of Alternative Reagents
While a direct, head-to-head comparison of synthetic yields for a single kinase inhibitor using various (6-substituted-pyridin-2-yl)methanol reagents is not extensively documented in the literature, we can infer their relative performance based on established chemical principles and reported structure-activity relationships. The primary synthetic route often involves a nucleophilic substitution reaction, such as the Williamson ether synthesis, where the alkoxide of the pyridinylmethanol attacks an electrophilic partner. The reactivity in this step is influenced by the electronic nature of the substituent on the pyridine ring.
| Reagent | 6-Substituent | Expected Reactivity in Nucleophilic Substitution | Rationale | Reported Impact on Kinase Inhibitor Activity (IC50) |
| This compound | -Cl (Electron-withdrawing) | Moderate | The chlorine atom is a moderately deactivating, ortho, para-directing group. It enhances the electrophilicity of the pyridine ring, potentially favoring nucleophilic attack at the 2- and 4-positions. | Often used as a starting point in SAR studies. The chloro group can be a key binding element or a handle for further functionalization. |
| (6-Methoxypyridin-2-yl)methanol | -OCH3 (Electron-donating) | High | The methoxy group is a strong activating group, increasing the electron density of the pyridine ring and the nucleophilicity of the pyridinyl nitrogen. This can lead to higher yields in some coupling reactions. | The methoxy group can act as a hydrogen bond acceptor and improve solubility. In some cases, it has been shown to enhance the potency of kinase inhibitors. |
| (6-Methylpyridin-2-yl)methanol | -CH3 (Electron-donating) | High | The methyl group is a weak activating group that increases the electron density on the pyridine ring, which can enhance reactivity in certain coupling reactions. | The methyl group can provide beneficial steric interactions within the kinase binding pocket and improve metabolic stability. |
| (Pyridin-2-yl)methanol | -H (Neutral) | Baseline | Provides a baseline for comparing the electronic effects of other substituents. | Often serves as a reference compound in SAR studies. The absence of a substituent at the 6-position can be beneficial for inhibitor binding in some kinases. |
| (6-Trifluoromethylpyridin-2-yl)methanol | -CF3 (Strongly Electron-withdrawing) | Low | The trifluoromethyl group is a very strong deactivating group, significantly reducing the electron density of the pyridine ring. This can make some nucleophilic substitution reactions more challenging. | The trifluoromethyl group can enhance metabolic stability and cell permeability. It may also form specific interactions with the kinase active site, leading to increased potency. |
Experimental Protocols
The following are generalized protocols for key reactions in the synthesis of kinase inhibitors utilizing pyridinylmethanol derivatives.
Protocol 1: Williamson Ether Synthesis for Pyridinyl Ether Kinase Inhibitors
This protocol describes the formation of a pyridinyl ether linkage, a common motif in kinase inhibitors.
Materials:
-
(6-Substituted-pyridin-2-yl)methanol (1.0 eq)
-
Aryl or heteroaryl halide (e.g., 4-fluoronitrobenzene) (1.0 eq)
-
Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere, add the (6-substituted-pyridin-2-yl)methanol and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Dissolve the aryl or heteroaryl halide in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyridinyl ether.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol is for the palladium-catalyzed cross-coupling of a pyridinyl derivative with a boronic acid or ester, a versatile method for constructing biaryl kinase inhibitors.
Materials:
-
Halogenated (6-substituted-pyridin-2-yl)methanol derivative (e.g., protected alcohol) (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the halogenated pyridinyl derivative, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the coupled product.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate two key signaling pathways often targeted by kinase inhibitors that incorporate a pyridine scaffold.
Caption: p38 MAPK signaling cascade.
Caption: Rho-Kinase (ROCK) signaling pathway.
Experimental Workflow
Caption: Kinase inhibitor development workflow.
Unveiling the Molecular Architecture: A Comparative NMR Analysis for the Structural Confirmation of (6-Chloropyridin-2-yl)methanol
A detailed spectroscopic comparison of (6-Chloropyridin-2-yl)methanol with structurally related pyridine derivatives provides a robust methodology for its unequivocal structural confirmation. This guide delves into the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this compound and contrasts it with two key analogues: 2-pyridinemethanol and (6-bromopyridin-2-yl)methanol. The presented data, supported by standardized experimental protocols, offers researchers, scientists, and drug development professionals a comprehensive framework for the structural elucidation of substituted pyridine scaffolds.
The precise characterization of molecular structure is a cornerstone of modern chemical and pharmaceutical research. NMR spectroscopy stands as a paramount analytical technique in this endeavor, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. In the context of drug discovery and development, where the precise arrangement of atoms dictates biological activity, the unambiguous confirmation of a compound's structure is of utmost importance. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound, a key heterocyclic building block, against its unsubstituted and bromo-substituted counterparts.
Comparative Spectral Analysis: Unambiguous Signal Assignment
The structural confirmation of this compound is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a unique fingerprint of the molecule. By comparing this data to that of structurally similar compounds, such as 2-pyridinemethanol and (6-bromopyridin-2-yl)methanol, the assignment of each signal to a specific proton and carbon atom can be made with high confidence.
The presence of the chloro substituent at the 6-position of the pyridine ring in the target molecule induces characteristic downfield shifts in the signals of neighboring protons and carbons compared to the unsubstituted 2-pyridinemethanol. Conversely, a comparison with (6-bromopyridin-2-yl)methanol allows for the observation of the distinct electronic effects of different halogen substituents on the pyridine ring.
Below are the tabulated ¹H and ¹³C NMR spectral data for this compound and the two comparative compounds, recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.35 | d | ~7.7 |
| H-4 | ~7.68 | t | ~7.7 | |
| H-5 | ~7.28 | d | ~7.7 | |
| -CH₂- | ~4.75 | s | - | |
| -OH | (variable) | br s | - | |
| 2-Pyridinemethanol [1][2] | H-6 | 8.45 | d | 4.8 |
| H-4 | 7.65 | td | 7.7, 1.8 | |
| H-3 | 7.37 | d | 7.8 | |
| H-5 | 7.15 | dd | 7.5, 4.9 | |
| -CH₂- | 4.75 | s | - | |
| -OH | 5.40 | br s | - | |
| (6-Bromopyridin-2-yl)methanol | H-3 | ~7.45 | d | ~7.7 |
| H-4 | ~7.55 | t | ~7.7 | |
| H-5 | ~7.35 | d | ~7.7 | |
| -CH₂- | ~4.73 | s | - | |
| -OH | (variable) | br s | - |
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C-2 | ~160.0 |
| C-3 | ~120.0 | |
| C-4 | ~139.0 | |
| C-5 | ~119.0 | |
| C-6 | ~151.0 | |
| -CH₂- | ~63.0 | |
| 2-Pyridinemethanol | C-2 | 161.8 |
| C-3 | 120.9 | |
| C-4 | 136.8 | |
| C-5 | 121.7 | |
| C-6 | 148.4 | |
| -CH₂- | 64.2 | |
| (6-Bromopyridin-2-yl)methanol | C-2 | ~161.0 |
| C-3 | ~122.0 | |
| C-4 | ~140.0 | |
| C-5 | ~127.0 | |
| C-6 | ~142.0 | |
| -CH₂- | ~63.5 |
Experimental Protocols
The following section details the standardized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette before transferring to the NMR tube.
II. NMR Data Acquisition
-
Instrumentation: All spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm).
Workflow for Structural Confirmation
The logical workflow for confirming the structure of this compound using NMR spectroscopy is illustrated in the following diagram.
Figure 1. Workflow for the structural confirmation of this compound via NMR spectroscopy.
References
The Strategic Advantage of 2-Chloropyridines in Large-Scale Synthesis: A Comparative Guide
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and overall scalability. Among the versatile building blocks available to chemists, 2-halopyridines are frequently employed for the construction of complex molecular architectures. While 2-bromopyridines have traditionally been favored for their higher reactivity in cross-coupling reactions, a paradigm shift towards the use of 2-chloropyridines is evident in large-scale synthesis. This guide provides an objective comparison of the advantages of using 2-chloropyridines over their 2-bromo counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Reactivity vs. Cost: A Fundamental Trade-Off
The primary distinction between 2-chloro- and 2-bromopyridines lies in their reactivity, which is a direct consequence of the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, making 2-bromopyridines more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and a broader catalyst scope in laboratory-scale synthesis.
However, for industrial applications, the economic aspect often takes precedence. 2-Chloropyridines are generally more cost-effective and readily available in bulk quantities compared to their bromo-analogues. This cost advantage can be substantial, especially in multi-ton production campaigns, making the development of robust catalytic systems for less reactive chlorides a worthwhile endeavor.
Comparative Performance in Key Cross-Coupling Reactions
The utility of 2-halopyridines is most evident in their application in various cross-coupling reactions. Below is a comparative analysis of the performance of 2-chloro- and 2-bromopyridines in three of the most common transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. While 2-bromopyridines react under milder conditions, advancements in ligand technology have enabled the efficient coupling of 2-chloropyridines, often with comparable yields on a large scale.
Table 1: Illustrative Comparison of a Large-Scale Suzuki-Miyaura Coupling
| Parameter | 2-Chloropyridine Derivative | 2-Bromopyridine Derivative |
| Starting Material Cost | Lower | Higher |
| Catalyst System | Pd₂(dba)₃ / XPhos | Pd(PPh₃)₄ |
| Catalyst Loading | 0.01 equiv | 0.05 equiv |
| Reaction Temperature | 85 °C | 80 °C |
| Reaction Time | 16-20 hours | 8-12 hours |
| Typical Yield | ~90% | ~92% |
| Key Advantage | Cost-effective for large scale | Milder conditions, faster reaction |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a crucial method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the amination of 2-chloropyridines typically requires more forcing conditions and specialized ligands compared to 2-bromopyridines. However, for large-scale production, the cost savings from the starting material can outweigh the increased catalyst cost.
Table 2: Representative Comparison of a Buchwald-Hartwig Amination
| Parameter | 2-Chloropyridine | 2-Bromopyridine |
| Starting Material Cost | Lower | Higher |
| Catalyst System | Pd₂(dba)₃ / BrettPhos | Pd₂(dba)₃ / BINAP |
| Catalyst Loading | 1-2 mol% | 0.5-1 mol% |
| Reaction Temperature | 100-120 °C | 80-100 °C |
| Reaction Time | 12-24 hours | 6-12 hours |
| Typical Yield | 85-95% | 90-98% |
| Key Advantage | Lower raw material cost | Higher reactivity, lower catalyst loading |
Experimental Protocols
Detailed Protocol for a Large-Scale Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This protocol outlines a representative procedure for the scale-up of a Suzuki-Miyaura coupling in a 50 L reactor.[1]
Materials:
-
2-Chloropyridine-3-boronic acid (1.0 kg, 6.36 mol)
-
Aryl bromide (1.53 kg, 7.63 mol)
-
Pd₂(dba)₃ (58 g, 0.064 mol)
-
XPhos (91 g, 0.191 mol)
-
K₂CO₃ (2.64 kg, 19.1 mol)
-
2-MeTHF (20 L)
-
Purified Water (5 L)
Procedure:
-
Charge the 50 L reactor with 2-Chloropyridine-3-boronic acid, the aryl bromide, and potassium carbonate.
-
Inert the reactor by performing three vacuum/nitrogen cycles.
-
Add 2-MeTHF and purified water to the reactor.
-
Stir the mixture and begin heating to 85 °C.
-
In a separate vessel, dissolve Pd₂(dba)₃ and XPhos in 2 L of 2-MeTHF to form the catalyst solution.
-
Once the reactor contents reach 85 °C, add the catalyst solution.
-
Maintain the reaction temperature at 85 °C for 16-20 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete (starting material <1%), cool the reactor to 20 °C.
-
Add 10 L of purified water and stir for 30 minutes.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Add 10 L of brine and stir for 30 minutes.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
The organic layer containing the product can then be further processed (e.g., crystallization).
General Protocol for a Buchwald-Hartwig Amination of 2-Chloropyridine
This protocol provides a general laboratory-scale procedure that can be adapted and scaled up.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
BrettPhos (0.02 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add sodium tert-butoxide, Pd₂(dba)₃, and BrettPhos.
-
Add the 2-chloropyridine and the amine.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Visualizing the Workflow
The following diagram illustrates a typical workflow for a comparative study of 2-chloro- and 2-bromopyridine in a cross-coupling reaction.
Caption: A logical workflow for a comparative cross-coupling experiment.
Cost-Benefit Analysis for Large-Scale Synthesis
While the initial investment in more sophisticated catalysts and potentially longer reaction times for 2-chloropyridines may seem disadvantageous, a holistic cost-benefit analysis often reveals a different picture in an industrial setting.
-
Raw Material Costs: This is the most significant advantage of 2-chloropyridines. The price difference per kilogram compared to 2-bromopyridines can lead to substantial savings in large-scale campaigns.
-
Catalyst Costs: While the ligands required for activating 2-chloropyridines can be more expensive, the overall contribution to the final product's cost may be acceptable, especially with efficient catalyst recycling strategies.
-
Process Efficiency: Longer reaction times for 2-chloropyridines can impact plant capacity and throughput. However, process optimization, including the use of continuous flow reactors, can mitigate this drawback.
-
Waste Management: The environmental and disposal costs associated with halogenated waste should be considered. Chlorine is a lighter halogen than bromine, which can be a minor factor in waste stream considerations.
The following diagram illustrates the decision-making process when choosing between 2-chloro- and 2-bromopyridines for a large-scale synthesis project.
Caption: A decision-making diagram for starting material selection.
Conclusion
The choice between 2-chloropyridines and 2-bromopyridines in synthesis is a strategic one, heavily dependent on the scale of the operation. While 2-bromopyridines offer the advantage of higher reactivity, making them suitable for rapid, small-scale synthesis and early-stage drug discovery, 2-chloropyridines present a compelling economic advantage for large-scale manufacturing. The continuous development of highly active and robust catalyst systems is further narrowing the reactivity gap, making 2-chloropyridines an increasingly attractive option for cost-effective and sustainable production of pharmaceuticals and fine chemicals. For drug development professionals, a thorough evaluation of both the chemical and economic factors is paramount to making an informed decision that aligns with the long-term goals of the project.
References
Characterization of (6-Chloropyridin-2-yl)methanol Reaction Products by LC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the characterization of reaction products derived from (6-Chloropyridin-2-yl)methanol. This versatile building block is crucial in medicinal chemistry, and understanding its reaction pathways and the resulting product profiles is essential for process optimization and impurity control.[1] This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and visualizes key processes to aid in the selection of appropriate analytical strategies.
Introduction to Reaction Pathways
This compound can undergo several key transformations, primarily centered around the reactivity of its primary alcohol and the chloropyridine core. The most common reactions involve oxidation of the alcohol to form an aldehyde or a carboxylic acid, and nucleophilic substitution.[1] Effective analytical methodologies are critical for monitoring these reactions, quantifying products, and identifying potential byproducts. LC-MS stands out as a powerful technique for this purpose due to its high sensitivity and ability to provide structural information.
Comparison of LC-MS Methods for Reaction Product Analysis
The choice of LC-MS conditions can significantly impact the separation and detection of this compound and its derivatives. Below is a comparison of two common reversed-phase LC-MS methods.
Table 1: Comparison of LC-MS Methods
| Parameter | Method A: Fast Gradient | Method B: High-Resolution Gradient |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 5 min | 5-95% B in 15 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Ionization Mode | ESI Positive | ESI Positive & Negative Switching |
| MS Detector | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan & Targeted MS/MS |
| Advantages | High throughput, suitable for quantification | High resolution for unknown identification, better separation of isomers |
| Disadvantages | Lower peak capacity, potential for co-elution | Longer analysis time |
Characterization of Key Reaction Products
The following table summarizes the expected LC-MS data for the starting material and its primary reaction products. This data is illustrative and may vary based on the specific instrumentation and conditions used.
Table 2: LC-MS Data for this compound and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) | Key MS/MS Fragments ([M+H]⁺) |
| This compound | C₆H₆ClNO | 143.57 | 144.0211 | 142.0065 | 126 (loss of H₂O), 108 (loss of HCl) |
| 6-Chloropyridine-2-carboxaldehyde | C₆H₄ClNO | 141.55 | 141.9981 | 140.9903 | 113 (loss of CO), 85 (loss of CO and HCN) |
| 6-Chloropyridine-2-carboxylic acid | C₆H₄ClNO₂ | 157.55 | 158.0007 | 155.9932 | 114 (loss of CO₂), 86 (loss of CO₂ and HCN) |
| (6-Aminopyridin-2-yl)methanol | C₆H₈N₂O | 124.14 | 125.0658 | 123.0512 | 108 (loss of NH₃), 94 (loss of CH₂O) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for sample preparation and LC-MS analysis.
Sample Preparation
-
Reaction Quenching: Quench the reaction mixture by adding an appropriate reagent (e.g., water for oxidation reactions).
-
Dilution: Dilute a small aliquot of the quenched reaction mixture with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1-10 µg/mL.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
LC-MS/MS Analysis (Method A)
-
Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 4 minutes, hold for 0.5 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: 144.0 -> 126.0
-
6-Chloropyridine-2-carboxaldehyde: 142.0 -> 113.0
-
6-Chloropyridine-2-carboxylic acid: 158.0 -> 114.0
-
(6-Aminopyridin-2-yl)methanol: 125.1 -> 108.1
-
Visualizing Workflows and Pathways
Graphical representations can clarify complex processes. The following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for LC-MS analysis.
Caption: Potential reaction pathways.
Caption: Comparison of analytical techniques.
Conclusion
The selection of an appropriate LC-MS method is paramount for the accurate characterization of this compound reaction products. A fast-gradient method using a triple quadrupole mass spectrometer is ideal for high-throughput screening and quantification of known products. For in-depth analysis, including the identification of unknown impurities and isomers, a high-resolution gradient method with a Q-TOF mass spectrometer is recommended. The provided protocols and data serve as a foundational guide for developing robust analytical strategies in the synthesis and development of pharmaceuticals derived from this important scaffold.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 2-Chloropyridines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the functionalization of pyridine scaffolds is a frequent and critical task. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for forging carbon-carbon bonds, yet the use of traditionally challenging substrates like 2-chloropyridines necessitates a careful selection of the palladium catalyst to ensure optimal reaction outcomes. The potential for catalyst inhibition by the pyridine nitrogen atom makes the choice of an appropriate catalytic system paramount for achieving high yields and efficiency.
This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of 2-chloropyridines with arylboronic acids. The performance of traditional catalysts, modern Buchwald-type precatalysts, and N-heterocyclic carbene (NHC) ligated systems is evaluated, supported by experimental data from various literature sources.
Catalyst Performance Overview
The successful coupling of 2-chloropyridines is highly dependent on the catalyst system, which includes the palladium source and the associated ligand. Modern catalyst systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands have largely surpassed traditional catalysts in terms of efficiency and substrate scope for this particular transformation. These advanced ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, even with the deactivating effect of the pyridine nitrogen.
Below is a summary of the performance of representative palladium catalysts for the Suzuki coupling of 2-chloropyridines with arylboronic acids. It is important to note that the yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.[1]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-3 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. The following are representative experimental protocols for the Suzuki-Miyaura coupling of a 2-chloropyridine with an arylboronic acid using different catalyst systems.
Protocol 1: Traditional Catalyst - Pd(PPh₃)₄
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using a traditional palladium catalyst.[2]
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Type Precatalyst - XPhos Pd G3
This protocol provides a general method using a modern, air-stable Buchwald-type precatalyst.[2]
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Seal the vessel and purge with an inert gas for 5-10 minutes.
-
Add the degassed anhydrous THF via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the progress of the reaction by TLC, GC, or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: NHC-Ligated Precatalyst - PEPPSI™-IPr
This protocol details the use of a robust N-heterocyclic carbene (NHC) palladium precatalyst.[2]
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Butanol (t-BuOH) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vial, add the 2-chloropyridine, arylboronic acid, potassium carbonate, and the PEPPSI™-IPr catalyst.
-
Seal the vial and purge with an inert gas.
-
Add degassed tert-butanol.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
To further elucidate the processes involved in the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Assessing the Purity of Synthesized (6-Chloropyridin-2-yl)methanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of (6-Chloropyridin-2-yl)methanol, a key building block in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) is presented as the primary analytical technique, with detailed experimental protocols and comparative data. Furthermore, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are discussed to provide a holistic view of available analytical strategies.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the most common and robust method for determining the purity of polar aromatic compounds like this compound. This technique separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Predicted Impurities in Synthesized this compound
The purity of a synthesized batch of this compound is influenced by the synthetic route employed. The two primary routes are the reduction of 6-chloropyridine-2-carboxylic acid or its esters, and the reduction of 6-chloropyridine-2-carboxaldehyde. Based on these pathways, the following impurities are likely to be present:
-
Unreacted Starting Materials:
-
6-Chloropyridine-2-carboxylic acid
-
Methyl 6-chloropyridine-2-carboxylate (if used as an intermediate)
-
6-Chloropyridine-2-carboxaldehyde
-
-
Byproducts and Related Substances:
-
Pyridine-2-methanol (dechlorinated byproduct)
-
Dimeric impurities
-
-
Degradation Products:
-
Oxidation to 6-chloropyridine-2-carboxaldehyde or 6-chloropyridine-2-carboxylic acid upon prolonged exposure to air.
-
Comparative HPLC Data
The following table summarizes hypothetical but realistic data from an HPLC analysis of a synthesized batch of this compound, illustrating the separation of the main compound from its potential impurities.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| 6-Chloropyridine-2-carboxylic acid | 3.5 | 0.8 | - |
| This compound | 5.2 | 98.5 | 98.5 |
| 6-Chloropyridine-2-carboxaldehyde | 6.8 | 0.5 | - |
| Pyridine-2-methanol | 4.1 | 0.2 | - |
Experimental Protocol: HPLC Purity Assessment
This protocol provides a starting point for developing a validated HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Caption: Experimental workflow for HPLC purity assessment.
Alternative Analytical Techniques
While HPLC is a powerful tool, orthogonal analytical techniques can provide complementary information and further ensure the purity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable alternative for the analysis of volatile and thermally stable compounds. This compound, being a pyridine alcohol, is amenable to GC-MS analysis, often after a derivatization step to increase its volatility and improve peak shape.
Comparison with HPLC:
| Feature | HPLC | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning and mass-to-charge ratio |
| Sample State | Soluble in a liquid mobile phase | Volatile or semi-volatile, often requiring derivatization |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) |
| Identification | Based on retention time and UV spectrum | Based on retention time and mass spectrum (structural information) |
| Advantages | Robust, versatile, non-destructive | High sensitivity, excellent for identification of unknown impurities |
| Disadvantages | Lower resolution for some volatile compounds | Requires volatile and thermally stable analytes, may need derivatization |
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization: React a known amount of the sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., pyridine) to convert the hydroxyl group to a less polar trimethylsilyl (TMS) ether.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used. It is a powerful technique for determining the absolute purity of a compound.
Comparison with HPLC:
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation and detection | Nuclear magnetic resonance signal intensity |
| Quantification | Relative (based on peak area percentage) | Absolute (with a certified internal standard) |
| Standard | Requires a reference standard of the analyte | Requires a certified internal standard (not necessarily the analyte) |
| Advantages | High throughput, good for complex mixtures | High precision and accuracy, provides structural information |
| Disadvantages | Relative quantification, requires calibration | Lower sensitivity than HPLC, requires specialized equipment |
Experimental Protocol: qNMR Purity Assessment
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Data Analysis:
-
Identify and integrate a well-resolved, non-overlapping signal for the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Conclusion
The purity assessment of synthesized this compound is crucial for its application in research and drug development. RP-HPLC offers a robust and reliable method for routine purity checks, effectively separating the target compound from process-related impurities. For unambiguous identification of impurities and higher sensitivity, GC-MS serves as an excellent orthogonal technique. When absolute purity determination with high precision is required, qNMR stands out as a powerful primary method. The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the need for qualitative or quantitative data, the expected level of impurities, and the available instrumentation. A combination of these techniques can provide a comprehensive purity profile, ensuring the quality and consistency of the synthesized this compound.
A Comparative Guide to the Synthesis of (6-Chloropyridin-2-yl)methanol: Intermediate Analysis and Route Validation
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of two primary synthetic routes to (6-Chloropyridin-2-yl)methanol, a valuable building block in medicinal chemistry. We will delve into the analysis of key intermediates and provide a comprehensive validation of the synthetic pathways, supported by experimental data.
This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its preparation is primarily achieved through two distinct synthetic pathways: the reduction of a carboxylic acid derivative or the nucleophilic substitution of a chloromethyl pyridine derivative. This guide will objectively compare these two routes, focusing on yield, purity, and experimental feasibility.
Comparative Analysis of Synthetic Routes
The two principal methods for the synthesis of this compound are:
-
Route A: Reduction of 6-Chloropyridine-2-Carboxylic Acid or its Esters. This method involves the reduction of the carboxyl group to a primary alcohol.
-
Route B: Nucleophilic Substitution of 2-Chloro-6-(chloromethyl)pyridine. This pathway relies on the displacement of a chloride ion by a hydroxide ion.
The choice between these routes often depends on the availability of starting materials, desired scale of reaction, and safety considerations. Below is a summary of the key quantitative data associated with each route.
| Parameter | Route A: Reduction | Route B: Nucleophilic Substitution |
| Starting Material | 6-Chloropyridine-2-carboxylic acid or its methyl ester | 2-Chloro-6-(chloromethyl)pyridine |
| Key Reagents | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | Sodium hydroxide (NaOH) or other bases |
| Typical Solvent | Anhydrous THF or Diethyl ether | Dimethylformamide (DMF) |
| Reported Yield | High (A similar reduction reports yields of 90-91%) | 72-85%[1] |
| Purity | Generally high, purification via distillation or chromatography | High, purification via extraction and recrystallization[1] |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route A: Reduction of Methyl 6-chloropyridine-2-carboxylate
This protocol is a representative procedure for the reduction of the methyl ester of 6-chloropyridine-2-carboxylic acid using sodium borohydride.
Materials:
-
Methyl 6-chloropyridine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (5N)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Dissolve methyl 6-chloropyridine-2-carboxylate (1 equivalent) in a mixture of THF and methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-5 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 5N hydrochloric acid until the pH is acidic.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Route B: Nucleophilic Substitution of 2-Chloro-6-(chloromethyl)pyridine
This protocol describes a typical procedure for the hydrolysis of 2-chloro-6-(chloromethyl)pyridine.
Materials:
-
2-Chloro-6-(chloromethyl)pyridine
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
Procedure:
-
Dissolve 2-chloro-6-(chloromethyl)pyridine (1 equivalent) in DMF.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Heat the reaction mixture to 60-100 °C and stir for several hours, monitoring the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization to yield pure this compound.
Intermediate Analysis and Validation
The successful synthesis of this compound relies on the quality of the starting intermediates.
Intermediate 1: 6-Chloropyridine-2-carboxylic acid
This intermediate is typically a white to off-white solid. Its identity and purity can be confirmed by standard analytical techniques.
-
Synthesis: Can be prepared by the oxidation of 2-chloro-6-methylpyridine.
-
Characterization:
-
Melting Point: Literature values can be used for comparison.
-
¹H NMR: The spectrum should show characteristic aromatic proton signals and a carboxylic acid proton signal.
-
¹³C NMR: The spectrum will show signals for the pyridine ring carbons and the carboxyl carbon.
-
Intermediate 2: 2-Chloro-6-(chloromethyl)pyridine
This intermediate is also a solid at room temperature.
-
Synthesis: Can be synthesized from 2-chloro-6-methylpyridine via radical chlorination or from 2-pyridinemethanol hydrochloride and thionyl chloride. A synthesis from 2-methylpyridine involves chlorination using chlorine gas in carbon tetrachloride.
-
Characterization:
-
Melting Point: Comparison with literature values.
-
¹H NMR: The spectrum will exhibit signals for the aromatic protons and a characteristic singlet for the chloromethyl protons.
-
Mass Spectrometry: To confirm the molecular weight and isotopic pattern for chlorine.
-
Final Product Validation: this compound
The identity and purity of the final product, this compound, should be rigorously confirmed.
-
Appearance: Typically a white to off-white solid.
-
¹H NMR (CDCl₃):
-
Aromatic protons will appear in the range of δ 7.2-7.8 ppm.
-
The methylene protons of the CH₂OH group will appear as a singlet around δ 4.7 ppm.
-
The hydroxyl proton will appear as a broad singlet.
-
-
¹³C NMR (CDCl₃):
-
Aromatic carbons will resonate in the region of δ 120-160 ppm.
-
The methylene carbon will be observed around δ 64 ppm.
-
-
HPLC Analysis:
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic routes and the relationship between the intermediates and the final product, the following diagrams are provided.
Caption: Comparison of the two main synthetic routes to this compound.
Caption: General experimental workflow for synthesis and validation.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (6-Chloropyridin-2-yl)methanol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like (6-Chloropyridin-2-yl)methanol are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A flame-retardant lab coat is recommended.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2]
In Case of Spills: Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste.[1] Do not allow the chemical to enter drains or waterways.[1]
Quantitative Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Irritation | Causes skin irritation.[3] | Wear protective gloves and clothing.[3] |
| Eye Irritation | Causes serious eye irritation.[3] | Wear eye protection.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Use only in a well-ventilated area or under a fume hood.[3] |
Physical and Chemical Properties of a Similar Compound ((2-Chloropyridin-4-yl)methanol):
| Property | Value |
|---|---|
| Molecular Formula | C6H6ClNO |
| Molecular Weight | 143.57 |
| Appearance | Solid |
| Melting Point | 65.5 - 67.5 °C |
Data obtained from the Safety Data Sheet for (2-Chloropyridin-4-yl)methanol.[4]
Disposal Protocol
1. Waste Characterization and Segregation:
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Segregate this waste from non-halogenated organic waste, aqueous waste, and solid waste streams. Do not mix with incompatible materials such as strong acids or bases.
2. Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
Labeling: Attach a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The approximate quantity of waste.
-
The date of accumulation.
-
For mixtures, list all constituents and their approximate percentages.
-
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks.[2]
4. Final Disposal:
-
Once the waste container is full or is no longer being used, arrange for disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[2]
-
Current practices for the disposal of waste pyridine include rotary kiln incineration.[5]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
This procedural guidance is designed to ensure that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and minimizes environmental impact. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling (6-Chloropyridin-2-yl)methanol
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical reagents. This guide provides essential safety and logistical information for the handling and disposal of (6-Chloropyridin-2-yl)methanol (CAS 33674-97-4), a key intermediate in medicinal chemistry.[1]
Chemical Identity:
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₆H₆ClNO[1][2] |
| Molecular Weight | 143.57 g/mol [1][2] |
| Appearance | Blue Solid[2] |
| Melting Point | 65.5 - 67.5 °C / 149.9 - 153.5 °F[2] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][5] | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) and a lab coat.[5][6] | To prevent skin contact, which may cause irritation. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas or when handling powders.[5] | To prevent inhalation of harmful dust or vapors.[2] |
Operational Plan: Step-by-Step Handling Procedures
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[7][8] An emergency eyewash station and safety shower must be readily accessible.[5][9]
-
Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents and acids.[9]
-
Spill Management : In case of a spill, evacuate the area. For solid spills, carefully sweep or scoop the material to avoid generating dust.[5] For liquid spills, use an inert absorbent material like vermiculite or sand.[5] Collect the absorbed material into a sealed, labeled container for hazardous waste.[5] Decontaminate the spill area with a suitable solvent, followed by soap and water.[5]
Disposal Plan
Proper disposal of this compound is critical to ensure laboratory and environmental safety. As a chlorinated organic compound, it is classified as hazardous waste.[7]
-
Waste Segregation : Collect waste this compound in a dedicated, properly labeled, and sealed container.[5][9] Do not mix with non-halogenated waste streams.[7]
-
Labeling : The container must be clearly marked with a "Hazardous Waste" label and the full chemical name "this compound".[7]
-
Disposal Method : The recommended method for the disposal of chlorinated organic compounds is incineration at a licensed hazardous waste facility.[5] Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound|CAS 33674-97-4 [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. (6-Fluoropyridin-2-yl)methanol | C6H6FNO | CID 12045263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. methanol.org [methanol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
